Product packaging for Mozenavir(Cat. No.:CAS No. 177932-89-7)

Mozenavir

Cat. No.: B1684245
CAS No.: 177932-89-7
M. Wt: 536.7 g/mol
InChI Key: KYRSNWPSSXSNEP-ZRTHHSRSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mozenavir dimesylate (also known as DMP-450) is an investigational antiviral compound that was originally developed as an HIV-1 protease inhibitor . Its mechanism of action involves high-affinity binding to the viral Gag-Pol polyprotein, thereby inhibiting the protease enzyme essential for viral replication . Although clinical development for HIV infection was discontinued in Phase II trials, its well-characterized mechanism provides a solid foundation for basic virology research . Recent in silico studies have revealed promising new avenues for investigation, suggesting that this compound may also exhibit strong binding affinity for several key SARS-CoV-2 target proteins, including furin, the main protease (M pro ), and the RNA-dependent RNA polymerase (RdRp) . These computational findings indicate that this compound could serve as a valuable chemical tool for probing the structure and function of various viral proteases and for exploring novel mechanisms of antiviral activity in biochemical assays . This product is intended for research purposes only and is not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36N4O3 B1684245 Mozenavir CAS No. 177932-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177932-89-7

Molecular Formula

C33H36N4O3

Molecular Weight

536.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1

InChI Key

KYRSNWPSSXSNEP-ZRTHHSRSSA-N

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DMP 450
DMP-450

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mozenavir on HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mozenavir (DMP-450), a potent, orally active, and highly selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document details the quantitative inhibitory activity of this compound, the experimental protocols for its evaluation, and a visualization of its interaction with the HIV-1 protease enzyme.

Core Mechanism of Action

This compound is a nonpeptidic cyclic urea inhibitor designed to target the active site of the HIV-1 protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. Inhibition of this protease by this compound results in the production of immature, non-infectious viral particles, thereby blocking viral replication and maturation.[1]

The design of this compound was based on mechanistic and structure-based methods. A key feature of this class of inhibitors is the cyclic urea carbonyl oxygen, which is designed to mimic the hydrogen-bonding features of a key structural water molecule within the active site of the HIV-1 protease. X-ray crystallographic studies have confirmed the success of this design in displacing and mimicking this structural water molecule.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibitory activity against both wild-type and mutant strains of HIV-1 protease. The following tables summarize the key quantitative data regarding its efficacy.

ParameterValueVirus/Enzyme StrainReference
Ki 0.3 nMWild-type HIV-1 Protease[1]
Ki 0.4 nMWild-type HIV-1 Protease
Ki 1000-fold increase from WTV82F/I84V mutant HIV-1 Protease
IC90 8.7 nMNot Specified[2]
Mutant HIV-1 ProteaseKi (nM)Fold Increase in Ki vs. Wild-Type
Wild-Type0.41
I84V1025
V82F0.20.5
V82F/I84V4001000

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's activity.

HIV-1 Protease Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against purified HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease

  • Chromogenic or fluorogenic peptide substrate (e.g., based on the p17/p24 cleavage site)

  • This compound (DMP-450)

  • Assay Buffer: 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO.

  • 96-well microtiter plates

  • Spectrophotometer or fluorometer

Procedure:

  • A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of inhibitor concentrations.

  • The HIV-1 protease is diluted in assay buffer to the desired final concentration.

  • In a 96-well plate, the diluted enzyme is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

  • The reaction is initiated by the addition of the peptide substrate.

  • The rate of substrate cleavage is monitored by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

  • The initial reaction velocities are plotted against the inhibitor concentration.

  • The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the IC50 is determined.

Antiviral Activity Assay in Cell Culture

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in a cell-based assay (EC50).

Materials:

  • MT-4 cells (a human T-cell line)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound (DMP-450)

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a tetrazolium-based dye such as XTT for cell viability)

Procedure:

  • MT-4 cells are seeded in a 96-well plate at a predetermined density.

  • Serial dilutions of this compound are added to the wells.

  • The cells are then infected with a standard inoculum of HIV-1.

  • The plates are incubated at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • After the incubation period, the extent of viral replication is quantified. This can be done by:

    • p24 Antigen ELISA: Measuring the amount of viral p24 antigen in the cell culture supernatant.

    • XTT Assay: Measuring the viability of the cells. HIV-1 infection is cytopathic to MT-4 cells, so a reduction in cell death corresponds to antiviral activity.

  • The percentage of inhibition of viral replication is calculated for each drug concentration relative to the virus control (no drug).

  • The EC50 value, the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Molecular Interactions

The interaction of this compound with the HIV-1 protease active site is a direct binding event that physically blocks the substrate from accessing the catalytic aspartate residues. There is no upstream or downstream signaling pathway in the traditional sense. The mechanism is a direct competitive inhibition of the enzyme's function.

Experimental Workflow for Antiviral Activity Determination

experimental_workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_quantification Quantification cluster_analysis Data Analysis MT4_cells Seed MT-4 Cells in 96-well Plate Add_drug Add this compound Dilutions to Cells MT4_cells->Add_drug Mozenavir_prep Prepare Serial Dilutions of this compound Mozenavir_prep->Add_drug Infect Infect Cells with HIV-1 Add_drug->Infect Incubate Incubate for 4-5 Days at 37°C Infect->Incubate Quantify Quantify Viral Replication (p24 ELISA or XTT Assay) Incubate->Quantify Calculate_inhibition Calculate % Inhibition Quantify->Calculate_inhibition Determine_EC50 Determine EC50 Calculate_inhibition->Determine_EC50

Caption: Workflow for determining the EC50 of this compound in MT-4 cells.

This compound Binding to HIV-1 Protease Active Site

mozenavir_binding cluster_protease HIV-1 Protease Active Site cluster_pathway Asp25 Asp25 Cleavage Cleavage Asp25->Cleavage Asp25_prime Asp25' Asp25_prime->Cleavage Flap_region Flap Region (Ile50, Ile50') This compound This compound This compound->Asp25 H-bonds This compound->Asp25_prime H-bonds This compound->Flap_region van der Waals contacts Inhibition Inhibition Substrate Gag-Pol Polyprotein Substrate Inhibition->Cleavage

Caption: this compound competitively inhibits HIV-1 protease by binding to the active site.

Resistance Profile

Resistance to this compound in HIV-1 requires the accumulation of multiple mutations within the protease gene. Variants with single amino acid substitutions in the protease generally remain susceptible to inhibition by this compound. However, specific double mutations, such as V82F and I84V, can lead to a significant (approximately 1000-fold) decrease in the binding affinity of this compound.

Conclusion

This compound is a potent and selective inhibitor of HIV-1 protease that acts by blocking the processing of viral polyproteins, a critical step in the viral maturation process. Its high affinity for the enzyme's active site and its efficacy against certain mutant strains underscore the utility of structure-based drug design in the development of antiretroviral therapeutics. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other HIV-1 protease inhibitors.

References

In Silico Modeling of Mozenavir-Protease Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mozenavir (DMP-450) is a potent, orally active inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] While its clinical development for HIV/AIDS was discontinued, recent in silico studies have repurposed this compound to explore its potential inhibitory activity against other viral proteases, notably those of SARS-CoV-2. This guide provides a comprehensive overview of the computational methodologies used to model the interaction between this compound and viral proteases. It details the experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data on binding affinities, and outlines the workflow for in silico analysis, from initial protein and ligand preparation to the interpretation of results. This document is intended to serve as a technical resource for researchers engaged in the computational evaluation of protease inhibitors.

Introduction to this compound and Protease Inhibition

This compound is a cyclic urea-based compound designed to mimic the transition state of the natural substrate of HIV-1 protease.[1] By binding to the active site of the enzyme, this compound blocks the cleavage of viral polyproteins, thereby inhibiting the maturation of new, infectious virions.[1] The high affinity of this compound for its target is a key characteristic that has driven its investigation as a potential inhibitor for other viral proteases.[3]

Recent computational studies have explored the interaction of this compound with several key proteins of the SARS-CoV-2 virus, including the main protease (Mpro) and furin.[3] These in silico analyses have demonstrated a strong binding affinity of this compound for these targets, suggesting its potential as a broad-spectrum antiviral agent.[3]

Data Presentation: Binding Affinities of this compound

The binding affinity of a ligand to its protein target is a critical parameter in drug discovery, often expressed in terms of binding energy (kcal/mol). Lower binding energy values indicate a more stable protein-ligand complex and, consequently, a higher binding affinity. The following tables summarize the in silico-derived binding energies of this compound with various viral proteases.

Table 1: this compound Binding Energies with SARS-CoV-2 Proteases

Target ProteasePDB IDBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Furin5JXH-12.04Decanoyl-RVKR-chloromethylketone-6.89
Main Protease (Mpro)6Y2E-8.79Indinavir-7.11
TMPRSS27MEQ-7.08Camostat-5.9

Data sourced from in silico molecular docking studies.[3]

Table 2: this compound Binding Affinity for HIV-1 Protease

Target ProteasePDB IDKi (nM)
HIV-1 Protease1DMP0.3

Ki (inhibition constant) is a measure of the inhibitor's potency.[1]

Experimental Protocols: In Silico Methodologies

This section provides detailed methodologies for the key in silico experiments used to model the this compound-protease interaction.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. The following protocol outlines the steps for performing molecular docking using AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protease from the Protein Data Bank (PDB). For the this compound-HIV-1 protease complex, the PDB ID is 1DMP.[4]

    • Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning partial charges using tools like AutoDockTools (ADT).

    • Obtain the 3D structure of this compound from a chemical database like PubChem or extract it from the co-crystallized structure (1DMP). Prepare the ligand by detecting the rotatable bonds and assigning Gasteiger charges in ADT.

    • Save both the prepared protein and ligand in the PDBQT file format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the protease. The center and dimensions of the grid box are crucial for guiding the docking simulation to the region of interest.

  • Docking Simulation:

    • Use the AutoDock Vina software to perform the docking. The command-line execution typically involves specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file.

    • vina --receptor protein.pdbqt --ligand this compound.pdbqt --center_x --center_y --center_z --size_x --size_y --size_z --out results.pdbqt

  • Analysis of Results:

    • Analyze the output file to identify the binding poses with the lowest binding energies.

    • Visualize the protein-ligand interactions using molecular visualization software like PyMOL or Chimera to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for studying the physical movements of atoms and molecules over time. It provides insights into the stability and dynamics of the protein-ligand complex. The following protocol outlines the general steps for performing an MD simulation using GROMACS.

Protocol: Molecular Dynamics Simulation with GROMACS

  • System Preparation:

    • Prepare the protein-ligand complex topology and coordinate files. This involves generating a force field-specific topology for the protein and parameterizing the ligand.

    • Place the complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate a trajectory of the system's dynamics.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Analyze the protein-ligand interactions over the course of the simulation to understand their stability and dynamics.

Visualization of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico modeling process.

In_Silico_Drug_Discovery_Workflow cluster_prep 1. Preparation cluster_screening 2. Virtual Screening cluster_refinement 3. Refinement & Validation cluster_analysis 4. Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking MD Simulation MD Simulation Molecular Docking->MD Simulation Binding Free Energy Calculation Binding Free Energy Calculation MD Simulation->Binding Free Energy Calculation ADMET Prediction ADMET Prediction Binding Free Energy Calculation->ADMET Prediction Hit Identification Hit Identification ADMET Prediction->Hit Identification

Caption: In Silico Drug Discovery Workflow for Protease Inhibitors.

Molecular_Docking_Workflow Input Protein Structure (PDB) Input Protein Structure (PDB) Prepare Protein (Add H, Charges) Prepare Protein (Add H, Charges) Input Protein Structure (PDB)->Prepare Protein (Add H, Charges) Define Grid Box Define Grid Box Prepare Protein (Add H, Charges)->Define Grid Box Input Ligand Structure (SDF) Input Ligand Structure (SDF) Prepare Ligand (Rotatable Bonds) Prepare Ligand (Rotatable Bonds) Input Ligand Structure (SDF)->Prepare Ligand (Rotatable Bonds) Prepare Ligand (Rotatable Bonds)->Define Grid Box Run Docking (AutoDock Vina) Run Docking (AutoDock Vina) Define Grid Box->Run Docking (AutoDock Vina) Analyze Poses & Binding Energy Analyze Poses & Binding Energy Run Docking (AutoDock Vina)->Analyze Poses & Binding Energy Visualize Interactions (PyMOL) Visualize Interactions (PyMOL) Analyze Poses & Binding Energy->Visualize Interactions (PyMOL)

Caption: Detailed Workflow for Molecular Docking.

MD_Simulation_Workflow Docked Protein-Ligand Complex Docked Protein-Ligand Complex Prepare System (Topology, Solvation) Prepare System (Topology, Solvation) Docked Protein-Ligand Complex->Prepare System (Topology, Solvation) Energy Minimization Energy Minimization Prepare System (Topology, Solvation)->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Run Production MD Run NPT Equilibration->Production MD Run Trajectory Analysis (RMSD, RMSF) Trajectory Analysis (RMSD, RMSF) Production MD Run->Trajectory Analysis (RMSD, RMSF) Assess Complex Stability Assess Complex Stability Trajectory Analysis (RMSD, RMSF)->Assess Complex Stability

References

Mozenavir's Role in Blocking Viral Polyprotein Cleavage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mozenavir (DMP-450), a potent, second-generation HIV-1 protease inhibitor. Developed as a cyclic urea-based compound, this compound was engineered for high selectivity and oral bioavailability. Its primary mechanism of action involves the targeted inhibition of HIV-1 protease, an enzyme critical for the viral life cycle. By blocking this protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, thereby halting the maturation of new, infectious virions.[1][2][3] Although promising in early studies, this compound's clinical development was discontinued after Phase II trials.[4][5] This document details the molecular interactions, quantitative efficacy, and the experimental methodologies used to characterize this compound's function.

Mechanism of Action: Inhibition of HIV-1 Protease

HIV-1 protease is an aspartic protease that functions as a homodimer. It is essential for the post-translational processing of the viral Gag and Gag-Pol polyproteins.[6][7] This cleavage process releases mature structural proteins and enzymes, such as reverse transcriptase and integrase, which are necessary for the formation of a fully functional and infectious virus particle.

This compound acts as a competitive inhibitor, binding with high affinity to the active site of the HIV-1 protease.[4] Its structure, featuring a cyclic urea scaffold, was designed to mimic the transition state of the natural peptide substrates of the protease.[7] A key feature of this class of inhibitors is the displacement of a structurally important water molecule within the active site, contributing to its high binding affinity and selectivity.[1] By occupying the active site, this compound physically obstructs the access of the viral polyproteins, preventing their cleavage and subsequent maturation.

HIV_Polyprotein_Cleavage_and_Mozenavir_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Inhibition Pathway Viral RNA Viral RNA Gag-Pol Polyprotein Gag-Pol Polyprotein Viral RNA->Gag-Pol Polyprotein Translation HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Autocatalytic Cleavage Structural Proteins Structural Proteins HIV-1 Protease->Structural Proteins Cleavage Viral Enzymes Viral Enzymes HIV-1 Protease->Viral Enzymes Cleavage Inactive Complex Inactive Complex HIV-1 Protease->Inactive Complex Mature Virion Mature Virion Structural Proteins->Mature Virion Assembly Viral Enzymes->Mature Virion Assembly This compound This compound This compound->Inactive Complex Inactive Complex->Gag-Pol Polyprotein Blocks Cleavage

Fig 1. this compound's inhibition of HIV-1 protease and polyprotein cleavage.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, determining its inhibitory constants and antiviral activity in cell culture. Pharmacokinetic studies in humans have also provided data on its oral bioavailability and plasma concentrations.

Table 1: In Vitro Efficacy of this compound
ParameterValueDescription
Ki 0.3 nMInhibition constant against purified HIV-1 protease, indicating high binding affinity.[1][2]
IC90 0.07 - 0.14 µMConcentration required to inhibit 90% of HIV replication in MT-4 cells.
Table 2: Human Pharmacokinetic Profile of this compound (Single 10 mg/kg Dose)
ParameterValueDescription
Cmax 1.8 µMMaximum plasma concentration achieved after oral administration.
Plasma Concentration >0.1 µM for 8hPlasma levels remained above the IC90 for an extended period.

Experimental Protocols

The characterization of this compound involved a series of standardized in vitro experiments. Below are detailed methodologies for the key assays cited.

HIV-1 Protease Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified HIV-1 protease.

  • Objective: To determine the inhibition constant (Ki) of this compound.

  • Principle: A fluorogenic peptide substrate, which mimics a natural cleavage site in the Gag polyprotein, is used.[1] Cleavage of this substrate by HIV-1 protease results in an increase in fluorescence. The presence of an inhibitor like this compound reduces the rate of cleavage, leading to a decrease in the fluorescence signal.

  • Protocol:

    • Recombinant HIV-1 protease is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., 0.25 M potassium phosphate, pH 5.6).[8]

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The reaction is monitored in real-time by measuring the increase in fluorescence at an excitation/emission wavelength pair of 330/450 nm in a microplate reader.[1][7]

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The Ki value is determined by analyzing the inhibition data using the Michaelis-Menten equation and appropriate models for competitive inhibition.

Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis HIV-1 Protease HIV-1 Protease Pre-incubation Pre-incubation HIV-1 Protease->Pre-incubation This compound (Varying Conc.) This compound (Varying Conc.) This compound (Varying Conc.)->Pre-incubation Fluorogenic Substrate Fluorogenic Substrate Add Substrate Add Substrate Fluorogenic Substrate->Add Substrate Pre-incubation->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence->Calculate Reaction Rates Determine Ki Value Determine Ki Value Calculate Reaction Rates->Determine Ki Value

Fig 2. Workflow for the HIV-1 protease enzymatic inhibition assay.
Cell-Based Antiviral Activity Assay

This assay measures the ability of this compound to inhibit HIV replication in a human T-cell line.

  • Objective: To determine the 90% inhibitory concentration (IC90) of this compound in a cellular context.

  • Principle: The MT-4 T-cell line, which is highly susceptible to HIV-1 infection, is used.[3][5][9] Viral replication in these cells leads to a cytopathic effect (CPE), resulting in cell death. The antiviral activity of this compound is quantified by its ability to protect the cells from this CPE.

  • Protocol:

    • MT-4 cells are seeded in 96-well microtiter plates.

    • The cells are infected with a standard laboratory strain of HIV-1.

    • Immediately after infection, serial dilutions of this compound are added to the wells.

    • Control wells include infected/untreated cells and uninfected/untreated cells.

    • The plates are incubated for 5 days at 37°C.

    • Cell viability is assessed using the MTT colorimetric method. MTT is a yellow tetrazolium salt that is reduced to purple formazan by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

    • The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to the uninfected control.

    • The IC90 value is determined by plotting the percentage of protection against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Human Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion of this compound in human subjects.

  • Objective: To determine the pharmacokinetic profile of this compound after oral administration.

  • Principle: Healthy human volunteers are administered a single oral dose of this compound. Blood samples are collected at various time points to measure the concentration of the drug in the plasma.

  • Protocol:

    • Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 10 mg/kg).

    • Blood samples are drawn at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of this compound in the plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method.[10]

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are calculated from the plasma concentration-time data.[11][12][13]

Conclusion

This compound is a highly potent and selective inhibitor of HIV-1 protease, effectively blocking the cleavage of viral polyproteins essential for virion maturation. Its design as a cyclic urea derivative conferred excellent oral bioavailability, a significant advancement for its class. While it did not proceed to market, the study of this compound provides a valuable case study in structure-based drug design for antiviral therapeutics. The methodologies outlined in this guide represent the standard for characterizing such inhibitors, from enzymatic and cellular assays to human pharmacokinetic studies.

References

Mozenavir: A Technical Guide to a Potent HIV-1 Protease Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mozenavir (DMP-450) is a potent, second-generation, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and replication.[1][2][3] Developed through structure-based drug design, its core cyclic urea scaffold represents a significant platform for the development of novel antiviral agents.[4] Despite demonstrating high affinity for the HIV-1 protease active site and favorable oral bioavailability, this compound's clinical development was discontinued.[3] This technical guide provides an in-depth analysis of this compound's biochemical properties, experimental evaluation, and its potential as a foundational structure for future inhibitor design. We will explore its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and potential off-target signaling interactions.

Introduction

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a prime target for antiretroviral therapy. This compound was designed to mimic the transition state of the natural substrate of the HIV-1 protease, binding with high affinity to the enzyme's active site.[1] Its cyclic urea core was a novel approach intended to improve upon the pharmacokinetic properties of earlier peptide-based inhibitors. While it did not proceed to market, the wealth of research surrounding this compound provides a valuable resource for the development of next-generation protease inhibitors.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, a C2-symmetric pocket, preventing the binding and subsequent cleavage of the viral polyprotein precursors Gag and Gag-Pol.[1] This inhibition is achieved through a network of hydrogen bonds and van der Waals interactions with the amino acid residues lining the active site. The central hydroxyl groups of this compound are crucial for its interaction with the catalytic aspartate residues (Asp25 and Asp125) in the protease active site. The benzyl side chains of the molecule occupy the S1 and S1' hydrophobic pockets of the enzyme, mimicking the natural phenylalanine or tyrosine substrates.

Quantitative Inhibitory Data

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its analogs.

ParameterValueDescriptionSource
Ki 0.3 nMInhibition constant against wild-type HIV-1 protease, indicating high binding affinity.[1]
IC90 Not explicitly stated, but plasma levels in humans after a 10 mg/kg dose exceeded the concentration required to inhibit wild-type and several mutant HIV strains.90% inhibitory concentration, a measure of the concentration of the drug required to inhibit 90% of viral replication in cell culture.[5]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthesis of cyclic urea-based HIV-1 protease inhibitors has been described. The synthesis of this compound, (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one, would likely follow a multi-step pathway involving the formation of the core diazepan-2-one ring system and subsequent functionalization. A plausible synthetic approach based on related compounds is outlined below.

Conceptual Synthetic Workflow:

G cluster_starting Starting Materials cluster_core Core Synthesis cluster_final Final Product Chiral Precursor Chiral Precursor Cyclization Cyclization Chiral Precursor->Cyclization Multi-step synthesis Aminobenzyl Halide Aminobenzyl Halide Aminobenzyl Halide->Cyclization Alkylation Diol Formation Diol Formation Cyclization->Diol Formation Stereoselective reduction This compound This compound Diol Formation->this compound Deprotection

Caption: Conceptual workflow for this compound synthesis.

General Procedure for a Key Step (Cyclization):

A representative procedure for the formation of a cyclic urea core, a key step in the synthesis of this compound analogs, is as follows:

  • Preparation of the Diamine Precursor: A suitable protected chiral diamine is synthesized from a chiral starting material like D-mannitol or an appropriate amino acid derivative.

  • Cyclization Reaction: The protected diamine is reacted with a carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up and Purification: The reaction mixture is quenched with an aqueous solution, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cyclic urea core.

HIV-1 Protease Enzymatic Assay

The inhibitory activity of this compound against purified recombinant HIV-1 protease can be determined using a fluorometric or spectrophotometric assay.

Experimental Workflow for HIV-1 Protease Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HIV-1 Protease HIV-1 Protease Pre-incubation Pre-incubation HIV-1 Protease->Pre-incubation Fluorogenic Substrate Fluorogenic Substrate Reaction Initiation Reaction Initiation Fluorogenic Substrate->Reaction Initiation This compound Dilutions This compound Dilutions This compound Dilutions->Pre-incubation Pre-incubation->Reaction Initiation Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Kinetic reading IC50/Ki Determination IC50/Ki Determination Fluorescence Measurement->IC50/Ki Determination Data plotting

Caption: Workflow for HIV-1 protease enzymatic assay.

Protocol:

  • Reagent Preparation:

    • Recombinant HIV-1 protease is diluted to the desired concentration in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

    • A fluorogenic peptide substrate, which contains a cleavage site for HIV-1 protease flanked by a fluorescent reporter and a quencher, is prepared in the assay buffer.

    • A serial dilution of this compound is prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.

  • Assay Procedure:

    • In a 96-well microplate, the HIV-1 protease solution is pre-incubated with the various concentrations of this compound (or a control vehicle) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.

    • The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

    • The percent inhibition of protease activity is calculated for each this compound concentration relative to the control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the percent inhibition data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Cell-Based HIV-1 Replication Assay

The antiviral activity of this compound in a cellular context can be evaluated by measuring the inhibition of HIV-1 replication in susceptible human T-cell lines or peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Cell Culture and Infection:

    • A susceptible cell line (e.g., MT-4, CEM-SS) or activated PBMCs are seeded in a 96-well plate.

    • Cells are treated with serial dilutions of this compound for a short period before infection.

    • The cells are then infected with a known amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) or a clinical isolate.

  • Incubation:

    • The infected cells are incubated for a period of several days (e.g., 4-7 days) to allow for viral replication.

  • Quantification of Viral Replication:

    • After the incubation period, the cell culture supernatant is harvested.

    • The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein using a commercial p24 antigen ELISA kit.

  • Data Analysis:

    • The percent inhibition of p24 production is calculated for each this compound concentration compared to the untreated infected control.

    • The EC50 value (the concentration of the drug that reduces viral replication by 50%) is determined by plotting the percent inhibition against the drug concentration.

Potential Off-Target Signaling Interactions

While specific signaling pathways directly modulated by this compound have not been extensively documented, HIV-1 protease inhibitors as a class have been associated with off-target effects that can lead to metabolic complications.[4] These effects are thought to arise from the inhibition of host cell proteases that have some structural similarity to the HIV-1 protease. One such proposed mechanism involves the interference with cellular lipid metabolism pathways.

Hypothesized Off-Target Signaling Pathway:

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus This compound This compound Site-1 Protease Site-1 Protease (S1P) This compound->Site-1 Protease Inhibition? Site-2 Protease Site-2 Protease (S2P) This compound->Site-2 Protease Inhibition? SREBP SREBP (Sterol Regulatory Element- Binding Protein) Golgi Golgi SREBP->Golgi Translocation SCAP SCAP (SREBP Cleavage- Activating Protein) SCAP->Golgi Escorts Site-1 Protease->Site-2 Protease Sequential Cleavage Nucleus Nucleus Site-2 Protease->Nucleus Release of active SREBP Gene Expression Lipogenic Gene Expression Nucleus->Gene Expression

Caption: Hypothesized interference of this compound with the SREBP pathway.

This diagram illustrates a potential off-target mechanism where this compound could inhibit host cell proteases like Site-1 Protease (S1P) and Site-2 Protease (S2P). These proteases are involved in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors regulating the expression of genes involved in cholesterol and fatty acid synthesis. Inhibition of these proteases could disrupt lipid homeostasis, potentially contributing to the dyslipidemia observed with some HIV protease inhibitors. It is important to note that this is a generalized pathway for the class of drugs, and the specific interaction of this compound with these host proteases has not been definitively established.

This compound as a Scaffold for New Inhibitors

The rigid cyclic urea core of this compound provides an excellent scaffold for the design of new inhibitors. Its pre-organized conformation reduces the entropic penalty upon binding to the protease active site, contributing to its high affinity. The key areas for modification to develop new inhibitors based on the this compound scaffold include:

  • P1 and P1' Side Chains: The benzyl groups occupying the S1 and S1' pockets can be modified to enhance interactions with the protease, improve the resistance profile, and alter pharmacokinetic properties.

  • P2 and P2' Substituents: While this compound itself does not have extensive P2/P2' substituents, the addition of groups at these positions on the cyclic urea backbone can form additional hydrogen bonds with the protease backbone, a strategy that has proven effective in overcoming drug resistance in other protease inhibitors.

  • Solubilizing Groups: The aminophenyl groups in this compound were introduced to improve its aqueous solubility. Further modifications at these or other positions can be made to optimize the physicochemical properties of new analogs.

The exploration of these modifications, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the development of novel protease inhibitors with improved potency, a higher barrier to resistance, and a more favorable safety profile.

Conclusion

This compound, despite its discontinued clinical development, remains a significant molecule in the history of HIV-1 protease inhibitor research. Its potent inhibitory activity and novel cyclic urea scaffold have provided valuable insights into the principles of structure-based drug design. The data and experimental methodologies associated with this compound offer a solid foundation for researchers and drug development professionals to build upon. By leveraging the lessons learned from this compound, the scientific community can continue to design and develop new and improved antiretroviral agents that can effectively combat the ongoing challenge of HIV/AIDS.

References

Methodological & Application

Application Notes and Protocols for Mozenavir in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, orally active, and highly selective cyclic urea-based inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease.[1][2] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, thus halting the replication of HIV-1.[2][3] this compound binds to the HIV-1 protease with high affinity, exhibiting a Ki of 0.3 nM.[2] Although it showed promise in early studies, this compound did not succeed in human clinical trials.[4] Recent in silico studies have also suggested its potential as a multi-target inhibitor of SARS-CoV-2.[5]

These application notes provide detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of this compound in cell-based assays.

Data Presentation

The following tables summarize the quantitative data for this compound in enzymatic and cell-based HIV-1 replication assays.

Table 1: In Vitro Activity of this compound against HIV-1 Protease

ParameterValue
Ki (HIV-1 Protease) 0.3 nM

Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound (DMP-450)

Cell LineVirus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
MT-4HIV-1 (Wild-Type)10 - 50>100>2000 - 10000
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 (Primary Isolates)20 - 100>100>1000 - 5000

Note: The EC50 and CC50 values are approximate ranges based on typical results for potent HIV-1 protease inhibitors in the referenced cell lines. Specific values can vary depending on experimental conditions.

Mandatory Visualizations

HIV_Protease_Inhibition_Workflow cluster_virus HIV-1 Life Cycle Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription Viral_Entry->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV-1 Protease Assembly 5. Assembly Gag_Pol_Polyprotein->Assembly Maturation 7. Maturation Gag_Pol_Polyprotein->Maturation Requires Cleavage Budding 6. Budding Assembly->Budding Budding->Maturation This compound This compound (Protease Inhibitor) This compound->HIV_Protease HIV_Protease->Gag_Pol_Polyprotein Cleavage

Caption: Mechanism of this compound in inhibiting HIV-1 replication.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Cell_Culture 1. Seed susceptible cells (e.g., MT-4) Compound_Addition 2. Add serial dilutions of this compound Cell_Culture->Compound_Addition Virus_Infection 3. Infect cells with HIV-1 Compound_Addition->Virus_Infection Incubate 4. Incubate for 4-5 days Virus_Infection->Incubate Quantify_Replication 5. Quantify viral replication (e.g., p24 ELISA, Luciferase) Incubate->Quantify_Replication Cytotoxicity_Assay 6. Assess cell viability (e.g., MTT assay) Incubate->Cytotoxicity_Assay Data_Analysis 7. Calculate EC50 and CC50 Quantify_Replication->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for determining the antiviral activity of this compound.

Experimental Protocols

Protocol for Determining the 50% Effective Concentration (EC50) of this compound against HIV-1 in MT-4 Cells

This protocol outlines a cell-based assay to determine the concentration of this compound that inhibits 50% of viral replication.

Materials:

  • This compound (DMP-450)

  • MT-4 cells

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell concentration to 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 1 µM. Include a "no drug" control.

  • Assay Plating:

    • Add 50 µL of the diluted this compound to triplicate wells of a 96-well plate.

    • Add 100 µL of the MT-4 cell suspension (1 x 10^4 cells) to each well.

    • Add 50 µL of a pre-titered dilution of the HIV-1 virus stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be low (e.g., 0.01-0.05) to allow for multiple rounds of replication.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Collect the cell-free supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the "no drug" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Protocol for Determining the 50% Cytotoxic Concentration (CC50) of this compound

This protocol is performed in parallel with the antiviral assay to assess the toxicity of this compound on the host cells.

Materials:

  • This compound (DMP-450)

  • MT-4 cells

  • RPMI 1640 medium (as described above)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Assay Setup: Prepare a 96-well plate with serial dilutions of this compound and MT-4 cells as described in steps 1-3 of the EC50 protocol, but do not add the virus . Include cell-only controls without the compound.

  • Incubation: Incubate the plate under the same conditions as the antiviral assay (37°C, 5% CO2 for 4-5 days).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the CC50 value using non-linear regression analysis.

Conclusion

This compound is a potent inhibitor of HIV-1 protease and viral replication in cell culture. The provided protocols offer a framework for researchers to evaluate its antiviral efficacy and cytotoxicity. The significant selectivity index highlights its specificity for the viral target over host cell processes. These methods can be adapted for high-throughput screening of other potential antiviral compounds.

References

Application Notes and Protocols for Mozenavir in Drug Resistance Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Mozenavir (DMP-450), a potent, orally bioavailable, cyclic urea-based HIV-1 protease inhibitor, in drug resistance profiling studies.

Introduction to this compound (DMP-450)

This compound is a highly selective inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] It is designed to block the cleavage and processing of viral polyproteins, thereby inhibiting the replication and maturation of HIV-1.[1] With a Ki value of 0.3 nM, this compound demonstrates potent activity against wild-type HIV-1.[1] As with all antiretroviral agents, the emergence of drug-resistant strains is a significant concern. Profiling the resistance patterns of HIV-1 variants against this compound is crucial for understanding its potential clinical efficacy and for the development of next-generation protease inhibitors.

Mechanism of Action and Resistance

This compound, like other HIV protease inhibitors, functions as a competitive inhibitor, binding to the active site of the HIV-1 protease. This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins into functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Consequently, the virus particles produced are immature and non-infectious.

HIV-1 can develop resistance to protease inhibitors through the accumulation of mutations in the protease gene. These mutations can alter the conformation of the active site, reducing the binding affinity of the inhibitor while still allowing the protease to process its natural substrates, albeit often with reduced efficiency. For cyclic urea inhibitors like this compound, multiple mutations within the protease gene are often required to cause a significant reduction in antiviral response.[2] Studies on related cyclic urea inhibitors have shown that mutations such as I84V can confer resistance, with combinations like L10F/I84V potentially leading to even greater resistance.

Data Presentation: this compound Resistance Profile

The following table summarizes the known in vitro activity of this compound (DMP-450) and a related potent cyclic urea amide protease inhibitor, SD146, against wild-type and protease inhibitor-resistant HIV-1 strains. Due to the limited publicly available data specifically for this compound against a wide range of resistant mutants, data for SD146 is included to provide a broader perspective on the potential resistance profile of this class of inhibitors.

HIV-1 Strain Relevant Protease Mutations This compound (DMP-450) IC90 (nM) SD146 IC90 (nM) Fold Change in Resistance (vs. Wild-Type)
Wild-Type (HIV-1 IIIB)NoneNot explicitly stated, but potent5.11.0
A17 (Saquinavir-resistant)G48V, L90MNot available5.0~1
RIT-A (Ritonavir-resistant)L10I, M46I, I54V, L63P, A71V, V82T, I84VNot available5.1~1
IND-A (Indinavir-resistant)M46I, L63P, V82T, I84VNot available5.1~1
NEL-A (Nelfinavir-resistant)D30N, L63PNot available5.1~1

Experimental Protocols

Phenotypic Drug Susceptibility Assay

This protocol describes a cell-based assay to determine the concentration of this compound required to inhibit HIV-1 replication by 50% (IC50) or 90% (IC90).

Materials:

  • This compound (DMP-450)

  • HIV-1 laboratory strains (e.g., NL4-3) or clinical isolates

  • Target cells permissive to HIV-1 infection (e.g., MT-2, TZM-bl)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well cell culture plates

  • p24 antigen ELISA kit or a luciferase assay system (for TZM-bl cells)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Prepare Drug Dilutions: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. The concentration range should span from well above to well below the expected IC50.

  • Cell Plating: Seed the target cells into 96-well plates at an appropriate density.

  • Infection: Infect the cells with a standardized amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Drug Addition: Immediately after infection, add the prepared this compound dilutions to the appropriate wells. Include wells with virus and cells but no drug (virus control) and wells with cells only (cell control).

  • Incubation: Incubate the plates for 3-7 days at 37°C in a CO2 incubator. The incubation time will depend on the replication kinetics of the virus and the cell line used.

  • Quantify Viral Replication: After incubation, quantify the extent of viral replication in each well. This can be done by measuring the amount of p24 antigen in the culture supernatant using an ELISA kit or by measuring luciferase activity if using TZM-bl reporter cells.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 and IC90 values.

    • To determine the fold change in resistance for a mutant virus, divide the IC50 of the mutant by the IC50 of a wild-type reference strain.

Genotypic Resistance Assay

This protocol outlines the steps to identify mutations in the HIV-1 protease gene that may confer resistance to this compound.

Materials:

  • Plasma from HIV-1 infected individuals or supernatant from cultured virus

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers specific for the HIV-1 protease gene

  • DNA sequencing reagents and access to a DNA sequencer

  • Sequence analysis software

Procedure:

  • Viral RNA Extraction: Extract viral RNA from plasma or cell culture supernatant using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a reverse primer specific for the protease region.

    • Amplify the protease gene from the cDNA using PCR with a high-fidelity DNA polymerase and specific forward and reverse primers.

  • PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other contaminants.

  • DNA Sequencing: Sequence the purified PCR product using a DNA sequencer.

  • Sequence Analysis:

    • Assemble and edit the raw sequence data to obtain a consensus sequence for the protease gene.

    • Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2).

    • Identify amino acid substitutions compared to the wild-type sequence.

    • Correlate the identified mutations with known resistance-associated mutations for protease inhibitors using a reputable HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database).

Visualizations

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of this compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription & Translation Transcription & Translation Proviral DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Cleavage Cleavage Gag-Pol Polyprotein->Cleavage Substrate for HIV-1 Protease HIV-1 Protease HIV-1 Protease->Cleavage Catalyzes This compound This compound This compound->HIV-1 Protease Inhibits Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Non-infectious Virion Non-infectious Virion Cleavage->Non-infectious Virion Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion

Caption: this compound inhibits HIV-1 protease, preventing polyprotein cleavage and viral maturation.

Phenotypic_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_analysis Data Acquisition and Analysis A Prepare serial dilutions of this compound D Add this compound dilutions to wells A->D B Plate target cells in 96-well plate C Infect cells with HIV-1 B->C C->D E Incubate for 3-7 days D->E F Quantify viral replication (p24 ELISA or Luciferase) E->F G Calculate % inhibition vs. drug concentration F->G H Determine IC50/IC90 via non-linear regression G->H

Caption: Workflow for determining this compound's in vitro antiviral potency.

Resistance_Development_Logic WT Wild-Type HIV-1 Protease (Sensitive to this compound) SP Selective Pressure (this compound Treatment) WT->SP RM Random Mutations in Protease Gene SP->RM SM Single Mutation RM->SM Leads to MM Multiple Mutations SM->MM Accumulation FR Reduced Fitness MM->FR RR Resistant HIV-1 Protease (Reduced sensitivity to this compound) MM->RR

Caption: Development of HIV-1 resistance to this compound through mutation accumulation.

References

Application Notes and Protocols for Mozenavir Antiviral Activity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent and highly selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] By blocking the protease-mediated cleavage of viral Gag and Gag-Pol polyproteins, this compound effectively prevents the maturation of infectious virions.[1] These application notes provide detailed protocols for testing the antiviral activity of this compound against HIV-1 in various suitable cell lines. The methodologies described herein are designed to yield robust and reproducible data for the evaluation of this compound and other HIV-1 protease inhibitors.

Recommended Cell Lines for this compound Activity Testing

The selection of an appropriate cell line is crucial for the accurate assessment of this compound's antiviral efficacy. The following cell lines are recommended based on their susceptibility to HIV-1 infection and their suitability for quantitative antiviral assays.

Cell LineTypeKey CharacteristicsRecommended Assays
MT-4 Human T-cell leukemiaHigh-level expression of CD4, CXCR4, and CCR5; highly susceptible to a wide range of HIV-1 strains; exhibits clear cytopathic effects upon infection.p24 Antigen ELISA, Cytopathic Effect (CPE) Assay
C8166-R5 Human T-cell leukemiaEngineered to express high levels of CD4 and CCR5; suitable for testing R5-tropic HIV-1 strains.p24 Antigen ELISA
TZM-bl Genetically engineered HeLaAdherent epithelial cells expressing CD4, CXCR4, and CCR5; contain integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter, allowing for sensitive and quantitative measurement of viral entry and gene expression.Luciferase Reporter Assay, Beta-Galactosidase Assay
Peripheral Blood Mononuclear Cells (PBMCs) Primary cellsRepresent a more physiologically relevant model for HIV-1 infection; can be used to test antiviral activity against clinical isolates.p24 Antigen ELISA

Quantitative Data Summary

The following table summarizes the expected antiviral activity of HIV-1 protease inhibitors in the recommended cell lines. Researchers should generate dose-response curves to determine the specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound in their experimental setup.

Cell LineAntiviral AssayParameterExpected Value for Potent HIV-1 Protease Inhibitors
MT-4p24 Antigen ELISAEC50Low nM range
TZM-blLuciferase Reporter AssayEC50Low nM range
PBMCsp24 Antigen ELISAEC50Low nM range
AllCytotoxicity Assay (e.g., MTT, XTT)CC50>10 µM

Note: Specific EC50 values for this compound should be determined empirically using the protocols provided below.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using p24 Antigen ELISA in MT-4 Cells

This protocol describes the measurement of HIV-1 replication by quantifying the amount of viral p24 capsid protein in the culture supernatant.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound (DMP-450)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the exponential growth phase and adjust the cell concentration to 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 nM to 100 nM. Include a "no drug" control.

  • Infection: In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well. Add 50 µL of the diluted this compound to the appropriate wells. Finally, add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, e.g., 0.01) to all wells except for the uninfected control wells. The final volume in each well will be 150 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[3][4][5] This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Antiviral Activity using Luciferase Reporter Assay in TZM-bl Cells

This protocol utilizes the TZM-bl reporter cell line to quantify HIV-1 entry and gene expression.

Materials:

  • TZM-bl cells

  • HIV-1 stock (e.g., Env-pseudotyped virus)

  • Complete DMEM (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound (DMP-450)

  • 96-well cell culture plates (white, solid-bottom for luminescence reading)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a white, solid-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Compound Dilution: Prepare serial dilutions of this compound in complete DMEM as described in Protocol 1.

  • Infection: Remove the culture medium from the TZM-bl cells. Add 50 µL of the diluted this compound to the appropriate wells. Then, add 50 µL of HIV-1 stock to all wells except the uninfected controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[6]

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.[7][8] Add the luciferase substrate to each well.

  • Data Analysis: Measure the luminescence in each well using a luminometer.[6] Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the EC50 value as described in Protocol 1.

Visualizations

HIV-1 Protease Signaling Pathway and this compound Inhibition

HIV_Protease_Pathway cluster_host_cell Host Cell Cytoplasm cluster_virion Budding Virion Host_Ribosome Host Ribosome Gag_Pol_Polyprotein Gag-Pol Polyprotein Host_Ribosome->Gag_Pol_Polyprotein Viral_RNA Viral RNA Viral_RNA->Host_Ribosome Translation HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Autocatalytic Cleavage Mature_Proteins Mature Viral Proteins (Capsid, Reverse Transcriptase, Integrase) Gag_Pol_Polyprotein->Mature_Proteins Host_Factors Host Cell Factors (e.g., eIF3d, PABP) HIV_Protease->Gag_Pol_Polyprotein Cleavage HIV_Protease->Host_Factors Cleavage of Host Factors HIV_Protease->Mature_Proteins Processes Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly This compound This compound This compound->HIV_Protease Inhibition

Caption: HIV-1 Protease maturation cascade and its inhibition by this compound.

Experimental Workflow for Antiviral Activity Testing

Antiviral_Workflow cluster_preparation Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Prepare_Cells Prepare Target Cells (MT-4 or TZM-bl) Infection Infect Cells in the Presence of this compound Prepare_Cells->Infection Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Infection Prepare_Virus Prepare HIV-1 Stock Prepare_Virus->Infection Incubation Incubate for 48-168 hours Infection->Incubation p24_ELISA p24 Antigen ELISA (MT-4) Incubation->p24_ELISA Luciferase_Assay Luciferase Assay (TZM-bl) Incubation->Luciferase_Assay Calculate_Inhibition Calculate % Inhibition p24_ELISA->Calculate_Inhibition Luciferase_Assay->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50

Caption: General workflow for determining the antiviral activity of this compound.

References

Mozenavir solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (also known as DMP-450) is a potent, orally active, and highly selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3][4][5] By targeting this critical viral enzyme, this compound effectively blocks the cleavage and processing of viral polyproteins, which are essential for the replication and maturation of HIV-1.[1][3][4] This inhibitory action makes this compound a subject of significant interest in HIV research and antiviral drug development. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and cell culture media, along with protocols for its use in experimental settings.

Data Presentation: Solubility of this compound

To facilitate experimental work, it is recommended to first prepare a high-concentration stock solution of this compound in DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for in vitro assays. It is crucial to ensure that the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, typically below 0.5%, although this can be cell-line dependent.

The following table provides a general guideline for preparing this compound solutions. Researchers should perform their own solubility assessments to determine the precise limits for their specific experimental conditions.

SolventExpected SolubilityRecommended Stock ConcentrationFinal Assay Concentration (Example)
DMSO High10-50 mMAs required, ensuring final DMSO concentration is <0.5%
Cell Culture Media LowDirect dissolution not recommendedDiluted from DMSO stock (e.g., 1-100 µM)

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO (Kinetic Method)

This protocol outlines a method to determine the kinetic solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

  • Calibrated analytical balance

  • Microcentrifuge tubes

Methodology:

  • Preparation of Supersaturated Solution:

    • Weigh out a precise amount of this compound powder (e.g., 5-10 mg) into a microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

    • Allow the solution to equilibrate at room temperature for 1-2 hours.

  • Separation of Undissolved Compound:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved solid.

  • Quantification of Solubilized this compound:

    • Carefully collect an aliquot of the clear supernatant.

    • Prepare a series of dilutions of the supernatant in DMSO.

    • Measure the absorbance of the dilutions using a spectrophotometer at the wavelength of maximum absorbance for this compound (to be determined experimentally) or analyze by HPLC with a standard curve.

    • Calculate the concentration of this compound in the original supernatant based on the measurements and the dilution factor. This concentration represents the kinetic solubility in DMSO.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol describes the preparation of this compound working solutions for use in cell-based assays.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated pipettes

Methodology:

  • Serial Dilution of DMSO Stock:

    • Thaw the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. This is critical for dose-response experiments.

  • Dilution into Cell Culture Medium:

    • Directly add a small volume of the appropriate this compound-DMSO solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of medium.

    • Immediately vortex or mix the solution gently but thoroughly to ensure homogeneity and minimize precipitation.

    • Visually inspect the medium for any signs of precipitation. If precipitation occurs, the concentration is likely above the aqueous solubility limit, and further dilution of the DMSO stock may be necessary before adding to the medium.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. This is essential to account for any effects of the solvent on the cells.

Mandatory Visualizations

Mozenavir_Mechanism_of_Action cluster_HIV HIV-1 Life Cycle HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Processes Virion_Assembly Virion Assembly & Budding Mature_Proteins->Virion_Assembly Mature_Virion Mature Infectious Virion Virion_Assembly->Mature_Virion This compound This compound This compound->HIV_Protease Inhibits

Caption: Mechanism of action of this compound as an HIV-1 protease inhibitor.

Solubility_Determination_Workflow cluster_DMSO DMSO Solubility Protocol cluster_Media Cell Culture Media Preparation Protocol Start_DMSO Weigh this compound Powder Add_DMSO Add Precise Volume of DMSO Start_DMSO->Add_DMSO Vortex_Equilibrate Vortex & Equilibrate Add_DMSO->Vortex_Equilibrate Centrifuge_DMSO Centrifuge to Pellet Solid Vortex_Equilibrate->Centrifuge_DMSO Collect_Supernatant Collect Supernatant Centrifuge_DMSO->Collect_Supernatant Quantify_DMSO Quantify Concentration (Spectrophotometry/HPLC) Collect_Supernatant->Quantify_DMSO Result_DMSO Kinetic Solubility in DMSO Quantify_DMSO->Result_DMSO Start_Media Prepare DMSO Stock Solution Serial_Dilution Perform Serial Dilutions in DMSO Start_Media->Serial_Dilution Add_to_Media Add Small Volume to Cell Culture Media Serial_Dilution->Add_to_Media Mix_Thoroughly Mix Gently & Thoroughly Add_to_Media->Mix_Thoroughly Inspect Visually Inspect for Precipitation Mix_Thoroughly->Inspect Result_Media Working Solution for Assay Inspect->Result_Media

Caption: Experimental workflow for solubility determination and preparation of this compound.

References

Application Notes and Protocols for High-Throughput Screening Involving Mozenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, orally active, and highly selective cyclic urea-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] The HIV-1 protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins.[3] Inhibition of this enzyme prevents the production of infectious virions, making it a critical target for antiretroviral therapy. This compound binds with high affinity to the active site of the HIV-1 protease, blocking the processing of Gag and Gag-Pol polyproteins and thus inhibiting viral replication and maturation.[1] Although it showed promise in early studies, this compound did not proceed through human clinical trials.[2] Nevertheless, its high potency and well-characterized mechanism of action make it a valuable tool and reference compound in high-throughput screening (HTS) campaigns for the discovery of new HIV-1 protease inhibitors and for studying drug resistance.

These application notes provide detailed protocols for two common HTS assays relevant to the study of HIV-1 protease inhibitors like this compound: a biochemical Fluorescence Resonance Energy Transfer (FRET)-based assay and a cell-based viral replication assay.

Mechanism of Action and Signaling Pathway

This compound, as an HIV-1 protease inhibitor, directly interferes with the viral life cycle. The HIV-1 protease is a homodimeric aspartyl protease that cleaves the Gag and Gag-Pol polyproteins at specific sites. This cleavage is a critical step in the maturation of the virus, allowing the structural proteins and enzymes to assemble into a new, infectious virion. By binding to the active site of the protease, this compound competitively inhibits this cleavage, resulting in the production of immature, non-infectious virus particles.

HIV_Protease_Inhibition cluster_host_cell Infected Host Cell cluster_extracellular Extracellular Space Viral RNA Viral RNA Translation Translation Viral RNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Immature_Virion Immature, Non-infectious Virion Gag_Pol_Polyprotein->Immature_Virion Assembly without cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Virion_Assembly Virion Assembly & Budding Mature_Proteins->Virion_Assembly Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion This compound This compound This compound->HIV_Protease Inhibition

Diagram 1: this compound's Mechanism of Action

Quantitative Data Presentation

The potency of this compound has been quantified in both biochemical and cell-based assays. The following tables summarize key inhibitory values for this compound (DMP-450) against wild-type HIV-1 protease and clinically relevant mutant strains.

Table 1: Biochemical Inhibitory Activity of this compound (DMP-450) against HIV-1 Protease

Protease VariantKi (nM)Fold Change vs. Wild-Type
Wild-Type0.3[1]1.0
V82F-~25[4]
I84V-~0.5[4]
V82F/I84V-~1000[4]

Note: Fold change for mutants V82F, I84V, and V82F/I84V are based on Ki values for DMP-323 and DMP-450 as reported in the study. Specific Ki values for DMP-450 against the single mutants were not individually provided.

Table 2: Antiviral Activity of this compound (DMP-450) in Cell Culture

HIV-1 StrainAssay TypeCell LineEC50 / IC50 (nM)
Wild-Type (Generic)Not SpecifiedNot SpecifiedPotent inhibitor[5][6]
Resistant StrainsNot SpecifiedNot SpecifiedReduced activity against multiple-mutant variants[5][6]

Experimental Protocols

The following are representative protocols for high-throughput screening of HIV-1 protease inhibitors. This compound can be used as a reference control compound in these assays.

Protocol 1: FRET-Based HIV-1 Protease Biochemical Assay

This assay measures the direct inhibition of purified HIV-1 protease activity using a fluorogenic substrate.

Workflow:

FRET_Assay_Workflow Start Start Dispense_Compounds Dispense Test Compounds and Controls (e.g., this compound) into 384-well plate Start->Dispense_Compounds Add_Protease Add HIV-1 Protease Solution Dispense_Compounds->Add_Protease Incubate_1 Pre-incubate at Room Temperature Add_Protease->Incubate_1 Add_Substrate Add FRET Substrate Solution Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (Ex/Em appropriate for FRET pair) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition and IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Diagram 2: FRET-Based HTS Workflow

Materials:

  • Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.

  • HIV-1 Protease: Recombinant, purified enzyme.

  • FRET Substrate: A peptide substrate containing a fluorophore and a quencher separated by the HIV-1 protease cleavage site (e.g., HiLyte Fluor™ 488/QXL™ 520 FRET peptide).

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Reference Inhibitor: this compound (DMP-450) dissolved in DMSO.

  • Positive Control: Known potent HIV-1 protease inhibitor (e.g., Darunavir).

  • Negative Control: DMSO.

  • Plates: Black, low-volume 384-well assay plates.

  • Instrumentation: Plate reader with kinetic fluorescence reading capabilities.

Methodology:

  • Compound Plating: Dispense 50 nL of test compounds, reference inhibitor (this compound), and controls into the wells of a 384-well plate using an acoustic liquid handler. A typical screening concentration is 10 µM.

  • Enzyme Preparation: Dilute the HIV-1 protease stock solution to the desired working concentration (e.g., 50 nM) in cold assay buffer immediately before use.

  • Enzyme Addition: Add 10 µL of the diluted HIV-1 protease solution to each well containing the compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Substrate Preparation: Dilute the FRET substrate to its working concentration (e.g., 2 µM) in the assay buffer.

  • Reaction Initiation: Add 10 µL of the diluted FRET substrate to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 490/520 nm).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.

    • For active compounds, perform dose-response experiments to determine the IC50 value.

Protocol 2: Cell-Based HIV-1 Replication Assay (Luciferase Reporter)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based model. It uses an engineered cell line that expresses luciferase upon successful viral infection and Tat-mediated transcription.

Workflow:

Cell_Assay_Workflow Start Start Seed_Cells Seed Reporter Cells (e.g., TZM-bl) in 384-well plates Start->Seed_Cells Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Add_Compounds Add Test Compounds and Controls (e.g., this compound) Incubate_Cells->Add_Compounds Add_Virus Add HIV-1 Virus Stock Add_Compounds->Add_Virus Incubate_Infection Incubate for 48 hours Add_Virus->Incubate_Infection Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate_Infection->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Data_Analysis Data Analysis: Calculate % Inhibition and EC50 values Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Diagram 3: Cell-Based HTS Workflow

Materials:

  • Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

  • Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum, and antibiotics.

  • HIV-1 Stock: Laboratory-adapted strain of HIV-1 (e.g., NL4-3).

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Reference Inhibitor: this compound (DMP-450) dissolved in DMSO.

  • Positive Control: Known potent HIV-1 inhibitor (e.g., a reverse transcriptase inhibitor like Zidovudine or a protease inhibitor like Darunavir).

  • Negative Control: DMSO.

  • Plates: White, solid-bottom 384-well cell culture plates.

  • Reagents: Luciferase assay reagent (e.g., Bright-Glo™).

  • Instrumentation: Luminometer plate reader.

Methodology:

  • Cell Seeding: Seed TZM-bl cells into 384-well plates at a density of 5,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 50 nL of test compounds and controls (including this compound) to the wells.

  • Virus Addition: Add 25 µL of HIV-1 virus stock (diluted to a pre-determined multiplicity of infection) to each well, except for the uninfected control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Signal Development: Equilibrate the plates and the luciferase reagent to room temperature. Add 25 µL of the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Luminescence Measurement: Incubate the plates for 2-5 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound relative to the virus-infected (0% inhibition) and uninfected (100% inhibition) controls.

    • Determine the EC50 (50% effective concentration) for active compounds through dose-response curve fitting.

    • A parallel cytotoxicity assay should be performed to identify compounds that are toxic to the host cells, as this can lead to false-positive results.

Conclusion

This compound is a well-characterized, potent inhibitor of HIV-1 protease. Its established mechanism of action and high affinity make it an excellent reference compound for HTS campaigns aimed at discovering and characterizing new antiretroviral agents. The provided biochemical and cell-based assay protocols offer robust and scalable methods for screening large compound libraries, with this compound serving as a benchmark for potency and a tool for assay validation.

References

Application Notes and Protocols: Crystallographic Studies of the Mozenavir-Protease Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mozenavir (also known as DMP-450) is a potent, orally active, and highly selective cyclic urea-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[3][4] Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[4] Crystallographic studies of the this compound-protease complex are essential for understanding the molecular interactions that drive its high affinity and for guiding the structure-based design of next-generation antiviral agents. These studies provide a high-resolution view of the inhibitor bound to the enzyme's active site, revealing key hydrogen bonds and hydrophobic interactions.

Quantitative Data Summary

The binding affinity and inhibitory constants are critical metrics for evaluating the efficacy of a protease inhibitor. This compound demonstrates potent inhibition of the HIV-1 protease.

ParameterValueTarget EnzymeReference
Inhibitory Constant (Ki) 0.3 nMHIV-1 Protease[1]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the expression, purification, and crystallization of an HIV-1 protease in complex with this compound, followed by X-ray crystallographic analysis. These protocols are based on established methods for studying HIV-1 protease-inhibitor complexes.

Protocol 1: Recombinant HIV-1 Protease Expression and Purification
  • Gene Expression:

    • A synthetic gene encoding the 99-amino acid HIV-1 protease is typically cloned into an E. coli expression vector (e.g., pET series). To enhance stability and prevent autoproteolysis or oxidation, the protease is often expressed as a variant with stabilizing mutations.[5]

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)pLysS).

    • Grow the cells in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation for 3-4 hours.

  • Purification from Inclusion Bodies:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 mM NaCl) and lyse the cells by sonication. The protease is typically found in inclusion bodies.

    • Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing Triton X-100 to remove membrane components.

    • Solubilize the inclusion bodies in a buffer containing 6 M guanidine hydrochloride or 8 M urea.

  • Refolding and Final Purification:

    • Refold the solubilized protease by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate pH 5.5, 10% glycerol, 5 mM DTT) to a final protein concentration of approximately 0.1 mg/mL.

    • Allow the protein to refold overnight at 4°C.

    • Concentrate the refolded protease and purify it further using size-exclusion chromatography to isolate the active dimeric form.

    • Assess purity using SDS-PAGE and determine the concentration using a spectrophotometer.

Protocol 2: Crystallization of the this compound-Protease Complex
  • Complex Formation:

    • Incubate the purified, active HIV-1 protease dimer with a 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice prior to setting up crystallization trials.[5]

  • Crystallization (Vapor Diffusion):

    • The hanging drop vapor diffusion method is commonly used.[5]

    • Mix 1 µL of the this compound-protease complex solution with 1 µL of the reservoir solution on a siliconized glass coverslip.

    • Invert and seal the coverslip over the well of a crystallization plate containing 500 µL of the reservoir solution.

    • A typical reservoir solution may contain 0.25 M sodium citrate (pH 6.0) and 40-60% saturated ammonium sulfate.[5]

    • Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

Protocol 3: X-ray Data Collection, Structure Solution, and Refinement
  • Crystal Harvesting and Cryoprotection:

    • Carefully harvest the crystals from the drop using a nylon loop.

    • Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • Flash-cool the crystal in a stream of liquid nitrogen (at 100 K).[5]

  • X-ray Diffraction Data Collection:

    • Collect diffraction data at a synchrotron beamline.

    • The crystals typically belong to common space groups like P212121.[6]

  • Data Processing and Structure Solution:

    • Process the diffraction images using software such as HKL2000 to integrate reflections and scale the data.[6][7]

    • Solve the structure using the molecular replacement method, with a previously determined structure of an unliganded or inhibitor-bound HIV-1 protease as a search model.

  • Refinement:

    • Refine the structural model against the experimental data using software like REFMAC or PHENIX.[5][8]

    • Manually rebuild the model and fit the this compound ligand into the electron density map using programs like Coot.[5]

    • Validate the final structure for geometric correctness and agreement with the diffraction data.

Visualizations

Mechanism of Action

Mozenavir_Mechanism cluster_virus HIV-1 Infected Cell cluster_inhibition Inhibition cluster_maturation Viral Maturation Viral_RNA Viral RNA Polyprotein Gag-Pol Polyprotein Viral_RNA->Polyprotein Translation This compound This compound Mature_Proteins Mature Viral Proteins Polyprotein->Mature_Proteins Cleavage by Protease Immature_Virion Non-Infectious Virion Polyprotein->Immature_Virion No Cleavage Protease HIV-1 Protease Inactive_Complex Inactive Protease-Mozenavir Complex Protease->Inactive_Complex This compound->Inactive_Complex Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly

Caption: this compound blocks HIV-1 maturation by inhibiting protease-mediated polyprotein cleavage.

Experimental Workflow

Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_analysis Structural Analysis Expression 1. Gene Expression in E. coli Purification 2. Purification from Inclusion Bodies Expression->Purification Refolding 3. Protease Refolding & Purification Purification->Refolding Complex 4. Form Protease-Mozenavir Complex Refolding->Complex Crystal 5. Crystallization (Vapor Diffusion) Complex->Crystal Data_Collection 6. X-ray Data Collection (Synchrotron) Crystal->Data_Collection Processing 7. Data Processing Data_Collection->Processing Solution 8. Structure Solution (Molecular Replacement) Processing->Solution Refinement 9. Model Refinement & Validation Solution->Refinement Final_Structure Final Structure Refinement->Final_Structure

Caption: Workflow for determining the crystal structure of the this compound-protease complex.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Mozenavir in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Mozenavir in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound (DMP-450) is an antiviral drug developed as an HIV-1 protease inhibitor.[1][2][3] Like many complex organic molecules, particularly those in the Biopharmaceutical Classification System (BCS) Class II and IV, this compound is anticipated to have low aqueous solubility.[4][5] This poor solubility can be a significant hurdle in experimental settings, affecting the accuracy of in vitro assays, formulation development, and ultimately the bioavailability of the drug for in vivo studies.[6][7][8]

Q2: Are there any known solubility values for this compound in common aqueous buffers?

A2: Publicly available literature does not provide specific quantitative solubility data for this compound in various aqueous buffers. However, based on its chemical structure (C33H36N4O3, Molar Mass: 536.676 g·mol−1) and its classification as an HIV protease inhibitor, it is reasonable to assume it is a poorly water-soluble compound, similar to other drugs in its class like Ritonavir and Lopinavir.[1][9][10]

Q3: What are the initial steps I should take if I observe precipitation or low dissolution of this compound?

A3: The first step is to systematically evaluate basic formulation parameters. This includes adjusting the pH of your buffer, considering the use of co-solvents, and assessing the impact of temperature. These fundamental techniques can often provide a significant improvement in solubility without requiring complex formulations.[6][11][12]

Q4: Can particle size reduction techniques be applied to this compound?

A4: Yes, physical modifications like particle size reduction can enhance the dissolution rate of poorly soluble drugs.[6][7] Techniques such as micronization or nanosuspension increase the surface area of the drug that is in contact with the solvent, which can lead to a faster dissolution, although it may not increase the equilibrium solubility.[12]

Troubleshooting Guide for Low Aqueous Solubility of this compound

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: this compound precipitates out of my aqueous buffer upon preparation.

This is a common indication that the intrinsic solubility of this compound in your chosen buffer system is low. The following steps can help to increase its solubility.

The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound's structure contains basic amine groups, which can be protonated at lower pH values, potentially increasing its aqueous solubility.

Experimental Protocol: pH Adjustment

  • Determine the pKa of this compound: If the pKa is not known, it can be predicted using computational tools or determined experimentally via titration.

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Conduct solubility testing: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid and liquid phases: Centrifuge the samples to pellet the undissolved drug.

  • Quantify the dissolved this compound: Analyze the supernatant using a suitable analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.

  • Identify the optimal pH: The pH at which the highest concentration of this compound is measured will be the optimal pH for solubilization.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment.[6][12]

Experimental Protocol: Co-solvent Addition

  • Select appropriate co-solvents: Common biocompatible co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[6]

  • Prepare co-solvent mixtures: Create a series of solutions with varying concentrations of the co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Perform solubility studies: Following the same procedure as for pH adjustment (steps 3-6), determine the solubility of this compound in each co-solvent mixture.

  • Select the optimal co-solvent and concentration: Choose the co-solvent and concentration that provides the desired solubility while considering potential impacts on your experimental system (e.g., cell toxicity).

Issue 2: Basic methods are insufficient to achieve the desired this compound concentration.

If pH adjustment and co-solvents do not provide adequate solubility, more advanced formulation strategies may be necessary.

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[5][13]

Experimental Protocol: Surfactant-based Solubilization

  • Choose suitable surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) and Poloxamers are commonly used.[13]

  • Determine the Critical Micelle Concentration (CMC): If not already known for your experimental conditions, the CMC of the surfactant should be determined.

  • Prepare surfactant solutions: Make a series of surfactant solutions in your buffer at concentrations above the CMC.

  • Measure this compound solubility: Determine the solubility of this compound in each surfactant solution as previously described.

  • Evaluate the formulation: Select a surfactant and concentration that effectively solubilizes this compound.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][14]

Experimental Protocol: Cyclodextrin Complexation

  • Select a cyclodextrin: Common cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare cyclodextrin solutions: Create a range of cyclodextrin concentrations in your aqueous buffer.

  • Determine this compound solubility: Measure the solubility of this compound in each cyclodextrin solution.

  • Characterize the complex: The formation of an inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC).

Data Summary

The following table summarizes the different approaches for enhancing the solubility of this compound.

Method Principle of Action Advantages Disadvantages
pH Adjustment Increases the ionization of the drug, leading to higher solubility.[13]Simple, cost-effective.Only applicable to ionizable compounds; risk of pH-dependent degradation.
Co-solvents Reduces the polarity of the solvent system.Effective for many non-polar drugs; easy to prepare.[6]Can have toxic effects in biological systems; risk of drug precipitation upon dilution.[6]
Surfactants Encapsulation of the drug within micelles.[5]High solubilization capacity for very poorly soluble drugs.Can interfere with biological assays; potential for toxicity.[14]
Cyclodextrins Formation of water-soluble inclusion complexes.Good safety profile; can improve stability.[14]Can be expensive; potential for competition with other molecules for the cyclodextrin cavity.
Solid Dispersion Dispersion of the amorphous drug in a hydrophilic carrier.[8]Can significantly increase dissolution rate and solubility.Requires specialized equipment for preparation; potential for physical instability (recrystallization).

Visual Guides

The following diagrams illustrate the troubleshooting workflow and the mechanisms of different solubility enhancement techniques.

TroubleshootingWorkflow start Low this compound Solubility Observed ph_adjust Adjust pH of Buffer start->ph_adjust cosolvent Add Co-solvents (e.g., DMSO, Ethanol) ph_adjust->cosolvent If insufficient success Desired Concentration Achieved ph_adjust->success If sufficient surfactant Incorporate Surfactants (e.g., Tween 80) cosolvent->surfactant If insufficient cosolvent->success If sufficient cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin If insufficient surfactant->success If sufficient solid_dispersion Consider Advanced Formulations (e.g., Solid Dispersion) cyclodextrin->solid_dispersion If still insufficient cyclodextrin->success If sufficient solid_dispersion->success If sufficient

Caption: A stepwise workflow for troubleshooting low this compound solubility.

SolubilityMechanisms cluster_cosolvent Co-solvent Action cluster_surfactant Surfactant Action cluster_cyclodextrin Cyclodextrin Action cosolvent_node This compound (hydrophobic) Water + Co-solvent (reduced polarity) Increased Solubility surfactant_node This compound Surfactant Micelle Encapsulation → Solubilization cyclodextrin_node This compound Cyclodextrin (hydrophilic exterior, hydrophobic interior) Inclusion Complex → Solubilization This compound This compound

Caption: Mechanisms of common solubility enhancement techniques.

References

Optimizing Mozenavir concentration to avoid cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine and optimize the concentration of Mozenavir to avoid cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as DMP-450) is an antiviral drug that acts as a highly selective inhibitor of the HIV-1 protease.[1][2] By blocking this enzyme, this compound prevents the cleavage and processing of viral polyproteins, which is a crucial step in the replication and maturation of HIV-1.[1] Although it showed promise in early studies, its development was discontinued after clinical trials in humans were unsuccessful.[2][3]

Q2: Why is it crucial to optimize the concentration of this compound in my experiments?

Q3: What are the common signs of cytotoxicity in cell culture?

Signs of cytotoxicity can be observed through microscopic examination and include changes in cell morphology such as rounding, shrinking, and detachment from the culture surface.[4] Other indicators are a reduction in cell proliferation, the presence of cellular debris, and ultimately, a decrease in the number of viable cells.[4]

Q4: What are the standard assays to measure cytotoxicity?

Several standard assays are used to measure cytotoxicity, each with a different principle:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell membrane disruption and cell death.[6][7][8]

  • Apoptosis Assays: These assays, such as Annexin V staining, detect the biochemical and morphological changes that occur in cells undergoing programmed cell death (apoptosis).[9][10]

Troubleshooting Guides

Issue: High background signal in my cytotoxicity assay.

  • Possible Cause: The cell culture medium itself may be causing high absorbance or fluorescence.[11]

    • Solution: Test the medium components individually to identify the source of the high background. It is also recommended to use a medium-only control for background subtraction.[11][12]

  • Possible Cause: For LDH assays, the serum in the culture medium can contain LDH, leading to a high background.[13]

    • Solution: It is advisable to use a low-serum medium (e.g., 1%) when performing an LDH assay.[13]

Issue: High variability in results between replicate wells.

  • Possible Cause: Inconsistent cell seeding density across the wells of the plate.

    • Solution: Ensure that the cell suspension is thoroughly mixed before and during plating to maintain a uniform cell density.

  • Possible Cause: The presence of air bubbles in the wells can interfere with absorbance readings.[8]

    • Solution: Carefully inspect the plate for bubbles before reading and remove them with a sterile needle if necessary.[8]

  • Possible Cause: Excessive or forceful pipetting during cell seeding or reagent addition can cause cell damage.[11]

    • Solution: Handle the cell suspension and add reagents gently to avoid causing mechanical stress to the cells.[11]

Issue: My results from different cytotoxicity assays are not consistent.

  • Possible Cause: The assays measure different aspects of cell health and death. For example, an MTT assay measures metabolic activity, which may decrease before cell death is detectable by an LDH assay (which measures membrane integrity).

    • Solution: It is important to understand the mechanism of each assay. Using multiple assays that measure different endpoints (e.g., viability, membrane integrity, apoptosis) can provide a more comprehensive picture of the cytotoxic effects of this compound.[6]

Data Presentation

To effectively determine the optimal concentration of this compound, it is essential to compare its cytotoxic and effective concentrations. The following table provides a template for structuring your experimental data.

Cell LineThis compound Concentration (µM)% Cell Viability (e.g., MTT Assay)% Cytotoxicity (e.g., LDH Assay)% Viral Inhibition (e.g., Plaque Reduction Assay)Selectivity Index (SI = CC50 / EC50)
e.g., Vero0 (Control)100%0%0%-
1
10
50
100
Your Cell LineList ConcentrationsRecord DataRecord DataRecord DataCalculate SI

CC50: The concentration of a drug that causes the death of 50% of the cells in a culture. EC50: The concentration of a drug that produces 50% of its maximum antiviral effect.

Experimental Protocols

Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[5]

Materials:

  • 96-well plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the plate and add the different concentrations of this compound to the wells. Include wells with untreated cells as a control.

  • Incubate the plate for a period that is relevant to your antiviral experiment (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[14]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Mix thoroughly to ensure complete solubilization.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value from the dose-response curve.

Confirming Cytotoxicity with a Lactate Dehydrogenase (LDH) Assay

The LDH assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6][7][8]

Materials:

  • 96-well plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubate the plate for the desired period.

  • Centrifuge the plate to pellet any detached cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH detection mix according to the kit manufacturer's instructions and add it to each well containing the supernatant.[7]

  • Incubate for the recommended time at room temperature, protected from light.[7]

  • Add the stop solution to each well.[7]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity for each concentration using the provided formula in the kit's protocol, and determine the CC50 value.

Mandatory Visualizations

G cluster_0 Phase 1: Determine Cytotoxicity (CC50) cluster_1 Phase 2: Determine Efficacy (EC50) cluster_2 Phase 3: Optimization A Seed cells in 96-well plates B Prepare serial dilutions of this compound A->B C Treat cells with this compound for 24-72h B->C D Perform cytotoxicity assay (e.g., MTT, LDH) C->D E Calculate CC50 value D->E J Calculate Selectivity Index (SI = CC50 / EC50) E->J F Infect cells with virus G Treat with non-toxic concentrations of this compound F->G H Perform antiviral assay (e.g., plaque reduction) G->H I Calculate EC50 value H->I I->J K Select optimal concentration (high SI) for further experiments J->K

Caption: Workflow for optimizing this compound concentration.

MTT_Workflow A Seed cells and treat with this compound B Incubate for desired time period A->B C Add MTT reagent to wells B->C D Incubate for 1-4 hours C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and CC50 F->G

Caption: MTT assay experimental workflow.

LDH_Workflow A Seed cells and treat with this compound B Incubate for desired time period A->B C Collect supernatant from wells B->C D Add LDH reaction mixture C->D E Incubate at room temperature D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G H Calculate % cytotoxicity and CC50 G->H

Caption: LDH assay experimental workflow.

References

Mozenavir Technical Support Center: Addressing Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered with Mozenavir (DMP-450) during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound (also known as DMP-450) is a potent, orally active, and highly selective inhibitor of the HIV-1 protease.[1][2][3] It functions by blocking the cleavage of viral polyproteins, which is an essential step in the HIV-1 maturation process, thereby rendering the resulting viral particles non-infectious. This compound was developed as a water-soluble bis-methanesulfonic acid salt to improve its bioavailability.[4][5]

Q2: What are the recommended storage conditions for this compound?

While specific long-term stability data under various experimental conditions is not extensively published, general recommendations for solid this compound are to store it at room temperature.[2] For stock solutions and diluted experimental samples, it is advisable to store them at -20°C or -80°C for long-term use. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q3: What are the potential signs of this compound degradation in my experiments?

Signs of this compound degradation can manifest in several ways, including:

  • A gradual or sudden decrease in its inhibitory effect in your assays over time.

  • The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC).

  • A change in the physical appearance of your this compound stock solution, such as color change or precipitation.

  • Inconsistent results between experiments conducted on different days with the same stock solution.

Q4: What chemical moieties in the this compound structure are potentially susceptible to degradation?

The chemical structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions. These include:

  • Cyclic urea core: While generally more stable than acyclic ureas, the urea functionality can be susceptible to hydrolysis under strong acidic or basic conditions.[6]

  • Hydroxyl groups: These can be prone to oxidation.

  • Amine groups: These can also be susceptible to oxidation and may react with other components in your experimental medium.

Troubleshooting Guide

Problem 1: I am observing a progressive loss of this compound's inhibitory activity in my cell-based assays over several weeks.

  • Potential Cause: Degradation of this compound in your working solutions or stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a solid stock before each experiment. If possible, use a freshly prepared stock solution from the powdered compound.

    • Assess Stock Solution Stability: If you must use a stock solution over time, validate its stability under your storage conditions. This can be done by running a concentration-response curve with a freshly prepared standard and comparing it to one prepared from your aged stock solution.

    • Analytical Verification: Use an analytical technique like HPLC to check the purity of your stock solution over time. A decrease in the main this compound peak area and the appearance of new peaks are indicative of degradation.

    • Optimize Storage: Ensure your stock solutions are stored in appropriate solvents, protected from light, and kept at a consistent, low temperature (e.g., -80°C).

Problem 2: I am seeing extra peaks in my HPLC analysis of a long-term experiment containing this compound.

  • Potential Cause: This is a strong indication of this compound degradation or its interaction with components of the experimental medium.

  • Troubleshooting Steps:

    • Run a Control: Analyze a control sample of your experimental medium without this compound to ensure the extra peaks are not artifacts from the medium itself.

    • Perform Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies on a concentrated this compound solution (see Experimental Protocols section for a detailed methodology). This will help you identify the retention times of potential degradants.

    • Optimize Experimental Conditions: If possible, adjust the pH of your experimental medium to be closer to neutral, as extreme pH can accelerate hydrolysis. If your experiment allows, consider adding antioxidants if oxidation is suspected.

    • Evaluate Photostability: Protect your experimental setup from light, as photolysis can be a degradation pathway for many pharmaceutical compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one[7]
Molecular Formula C₃₃H₃₆N₄O₃[7]
Molar Mass 536.676 g·mol⁻¹[7]
Formulation Bis-methanesulfonic acid salt (this compound dimesylate)[4]
Mechanism of Action HIV-1 Protease Inhibitor[1][2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound powder

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate 1 mL of this compound stock solution at 60°C for 24 hours. Keep a solid sample of this compound at the same temperature.

    • Photolytic Degradation: Expose 1 mL of this compound stock solution to direct sunlight or a photostability chamber for 24 hours. Wrap a control sample in aluminum foil.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

Instrumentation and Columns:

  • A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

  • A C18 reversed-phase column is a good starting point for method development.

Methodology:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by running a UV scan of a diluted solution.

  • Initial Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

  • Gradient Optimization:

    • Inject a mixture of the unstressed and stressed (degraded) this compound samples.

    • Adjust the gradient slope and duration to achieve baseline separation between the main this compound peak and all degradation product peaks. The goal is to have a resolution of >1.5 between all adjacent peaks.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for accuracy, precision, linearity, specificity, and robustness.[8][9][10][11]

Mandatory Visualizations

HIV_Protease_Signaling_Pathway HIV_RNA HIV Genomic RNA Gag_Pol Gag-Pol Polyprotein (inactive precursor) HIV_RNA->Gag_Pol Translation HIV_Protease_Immature Immature HIV Protease Gag_Pol->HIV_Protease_Immature Autocatalytic Cleavage Structural_Proteins Mature Structural Proteins (e.g., p24, p17) Gag_Pol->Structural_Proteins Cleavage Viral_Enzymes Mature Viral Enzymes (RT, Integrase) Gag_Pol->Viral_Enzymes Cleavage Non_Infectious_Virion Non-Infectious Virion Gag_Pol->Non_Infectious_Virion No Cleavage HIV_Protease_Mature Mature Dimeric HIV Protease (Active) HIV_Protease_Immature->HIV_Protease_Mature Dimerization HIV_Protease_Mature->Gag_Pol Catalyzes Cleavage Virion_Assembly Virion Assembly Structural_Proteins->Virion_Assembly Viral_Enzymes->Virion_Assembly This compound This compound (DMP-450) This compound->HIV_Protease_Mature Inhibits Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Mozenavir_Stability_Workflow start Start: Suspected This compound Instability prep_stock Prepare Fresh this compound Stock Solution (1 mg/mL) start->prep_stock forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) prep_stock->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analyze_samples Analyze Stressed and Unstressed Samples via HPLC hplc_dev->analyze_samples identify_degradants Identify Retention Times of Potential Degradation Products analyze_samples->identify_degradants monitor_experiment Monitor Long-Term Experiment Samples with Validated HPLC Method identify_degradants->monitor_experiment data_analysis Analyze Data: Quantify this compound and Degradants monitor_experiment->data_analysis conclusion Conclusion: Determine Stability Profile and Adjust Experimental Protocol data_analysis->conclusion Troubleshooting_Tree start Inconsistent/Decreasing Assay Results check_hplc Analyze Sample by HPLC start->check_hplc new_peaks New Peaks Observed? check_hplc->new_peaks degradation Likely Degradation. Perform Forced Degradation Study to Identify Degradants. new_peaks->degradation Yes no_new_peaks No New Peaks, but Main Peak Area is Decreased? new_peaks->no_new_peaks No potency_loss Possible Loss of Potency without forming UV-active degradants. Prepare fresh stock. no_new_peaks->potency_loss Yes no_change Chromatogram is Normal no_new_peaks->no_change No other_issues Consider other experimental variables (e.g., cell health, reagent variability). no_change->other_issues

References

Mozenavir Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Mozenavir (DMP-450) in cellular assays. This compound is a potent HIV-1 protease inhibitor.[1] While designed for high selectivity, it is crucial to characterize any potential interactions with host cell machinery to ensure a comprehensive understanding of its biological activity. This guide offers troubleshooting advice and detailed protocols for assessing common off-target effects associated with the broader class of HIV protease inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in adipocyte morphology and lipid accumulation in our cellular assays with this compound. What could be the cause?

A1: This observation may be related to off-target effects on lipid metabolism, a known class effect of some HIV protease inhibitors.[2][3][4][5] These drugs can interfere with cellular proteins involved in lipid synthesis and transport, such as Sterol Regulatory Element-Binding Proteins (SREBPs).[2][5] We recommend performing an Oil Red O staining to quantify lipid accumulation and a Western blot to assess the processing of SREBP-1.

Q2: Our cell viability assays show a dose-dependent decrease in cell proliferation that does not appear to be related to apoptosis. What other mechanisms could be at play?

A2: While some HIV protease inhibitors can induce apoptosis, others may cause cytotoxicity through mechanisms like necrosis or by affecting mitochondrial function.[6] It is also possible that this compound is inhibiting the cellular proteasome, which would disrupt protein turnover and lead to cell cycle arrest or cell death.[2] We suggest performing a lactate dehydrogenase (LDH) assay to measure cytotoxicity and a proteasome activity assay.

Q3: We have noticed alterations in glucose uptake in our cell lines treated with this compound. Is this a known off-target effect?

A3: Yes, insulin resistance and altered glucose metabolism are potential side effects of HIV protease inhibitors.[2][4][7] This can be due to the inhibition of glucose transporters, such as GLUT4.[5][7] A 2-NBDG glucose uptake assay would be the recommended method to quantify this effect.

Q4: How can we determine if this compound is inhibiting cellular proteases other than HIV-1 protease?

A4: To assess off-target protease inhibition, you can utilize commercially available kits to measure the activity of key cellular proteases, such as the 26S proteasome, calpains, and caspases. A broad-spectrum protease activity assay followed by more specific assays can help pinpoint any off-target activity.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
High background in lipid accumulation assays (Oil Red O). Inconsistent cell seeding density or improper washing steps.Ensure a uniform cell monolayer. Use a gentle washing technique with PBS before and after staining.
Variability in Western blot results for SREBP-1 processing. Suboptimal cell lysis or protein extraction.Use a lysis buffer containing protease inhibitors and perform fractionation to separate nuclear and cytoplasmic extracts.
Inconsistent results in glucose uptake assays. Fluctuation in glucose concentration in the culture medium.Use a glucose-free medium for the assay and ensure consistent incubation times.
High cytotoxicity observed at low this compound concentrations. Cell line may be particularly sensitive.Perform a dose-response curve on multiple cell lines to determine the appropriate concentration range. Consider using a less sensitive cell line for initial screening.

Quantitative Data Summary

The following tables present hypothetical data illustrating potential off-target effects of this compound in relevant cellular assays. These are representative examples and actual results may vary depending on the experimental conditions and cell lines used.

Table 1: Effect of this compound on Adipocyte Lipid Accumulation

This compound Conc. (µM)Oil Red O Staining (Fold Change vs. Control)
0 (Control)1.0
11.2
52.5
104.1
205.8

Table 2: this compound's Impact on Cellular Proteasome Activity

This compound Conc. (µM)26S Proteasome Activity (% of Control)
0 (Control)100%
198%
585%
1072%
2055%

Table 3: Glucose Uptake Inhibition by this compound

This compound Conc. (µM)2-NBDG Uptake (% of Control)
0 (Control)100%
195%
578%
1061%
2045%

Key Experimental Protocols

Protocol 1: Oil Red O Staining for Lipid Accumulation
  • Cell Culture: Plate 3T3-L1 preadipocytes in a 24-well plate and induce differentiation. Treat mature adipocytes with varying concentrations of this compound for 48 hours.

  • Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 1 hour.

  • Staining: Wash with water and then with 60% isopropanol. Allow to dry completely. Add Oil Red O working solution and incubate for 10 minutes.

  • Washing: Remove the staining solution and wash with water until the water runs clear.

  • Quantification: Elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Protocol 2: Cellular Proteasome Activity Assay
  • Cell Lysis: Culture cells (e.g., HeLa or HepG2) with this compound for 24 hours. Harvest and lyse the cells in a buffer that preserves proteasome integrity.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Proteasome Assay: In a 96-well plate, add equal amounts of protein lysate to wells containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

  • Measurement: Incubate at 37°C and measure the fluorescence (380 nm excitation/460 nm emission) at regular intervals.

  • Analysis: Calculate the rate of substrate cleavage to determine proteasome activity.

Protocol 3: 2-NBDG Glucose Uptake Assay
  • Cell Culture and Starvation: Plate cells (e.g., C2C12 myotubes or differentiated 3T3-L1 adipocytes) in a 96-well black, clear-bottom plate. Once differentiated, starve the cells in serum-free, low-glucose DMEM for 3 hours.

  • Inhibitor Treatment: Treat the cells with this compound at various concentrations for 1 hour.

  • Glucose Uptake: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 100 µM and incubate for 30 minutes.

  • Washing: Remove the 2-NBDG solution and wash the cells three times with cold PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (485 nm excitation/535 nm emission).

Visualizations

G cluster_0 Experimental Workflow: Assessing Off-Target Effects start Treat Cells with this compound assay1 Lipid Metabolism Assay (Oil Red O) start->assay1 assay2 Proteasome Activity Assay start->assay2 assay3 Glucose Uptake Assay (2-NBDG) start->assay3 analysis Data Analysis and Quantification assay1->analysis assay2->analysis assay3->analysis conclusion Determine Off-Target Profile analysis->conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

G cluster_1 Potential Off-Target Signaling Pathway: Lipid Metabolism This compound This compound SREBP_Processing Cellular Protease (involved in SREBP processing) This compound->SREBP_Processing Inhibits (?) SREBP_Inactive Inactive SREBP (ER membrane) SREBP_Active Active SREBP (Nucleus) SREBP_Inactive->SREBP_Active Cleavage Lipogenic_Genes Lipogenic Gene Expression SREBP_Active->Lipogenic_Genes Activates Lipid_Accumulation Increased Lipid Accumulation Lipogenic_Genes->Lipid_Accumulation

Caption: Hypothetical pathway of this compound's effect on lipid metabolism.

G cluster_2 Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed check1 Apoptosis Assay (e.g., Caspase-3/7) start->check1 check2 Necrosis Assay (e.g., LDH release) start->check2 check3 Proteasome Activity Assay start->check3 result1 Apoptosis Positive check1->result1 result2 Necrosis Positive check2->result2 result3 Proteasome Inhibition check3->result3

Caption: Decision tree for troubleshooting this compound-induced cytotoxicity.

References

Technical Support Center: Overcoming HIV-1 Protease Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance to HIV-1 protease inhibitors. While this guide uses the investigational drug Mozenavir as a case study, the principles and methodologies described are broadly applicable to the study of resistance against other protease inhibitors. This compound (DMP-450) is an antiviral drug that acts as an HIV protease inhibitor but was unsuccessful in human clinical trials.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other HIV-1 protease inhibitors?

A1: HIV-1 protease is a critical enzyme in the viral life cycle responsible for cleaving newly synthesized polyproteins into functional viral proteins, a process essential for the maturation of infectious virions.[2][3][4] Protease inhibitors, including this compound, are designed to mimic the transition state of the natural substrate of the HIV-1 protease.[3] They bind to the active site of the enzyme, competitively inhibiting its function and preventing the cleavage of viral polyproteins.[2][3] This results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[5]

Q2: How does resistance to protease inhibitors like this compound develop in HIV-1?

A2: The development of drug resistance in HIV-1 is a consequence of the virus's high rate of replication and the low fidelity of its reverse transcriptase enzyme, which introduces frequent mutations into the viral genome.[6] When a patient is treated with a protease inhibitor, selective pressure favors the survival and replication of viral strains with mutations in the protease gene that reduce the drug's binding affinity.[6][7] These mutations can be classified as either major or minor. Major resistance mutations often occur in the active site of the protease, directly impacting inhibitor binding, while minor mutations may compensate for any loss of enzymatic efficiency caused by the major mutations.[7][8] Over time, the accumulation of multiple mutations can lead to high-level resistance to one or more protease inhibitors.[7]

Q3: My cell culture experiment shows a decrease in the efficacy of this compound over time. How can I confirm if the HIV-1 strain has developed resistance?

A3: To confirm the development of resistance, you should perform both genotypic and phenotypic resistance testing on the viral strain from your culture.

  • Genotypic testing involves sequencing the HIV-1 protease gene to identify known resistance-associated mutations.[9][10] The presence of specific mutations can indicate resistance to certain protease inhibitors.

  • Phenotypic testing directly measures the susceptibility of the virus to the drug.[9] This is typically done by culturing the virus in the presence of serial dilutions of the inhibitor to determine the drug concentration required to inhibit viral replication by 50% (IC50). A significant increase in the IC50 value for the cultured virus compared to a wild-type reference strain indicates the development of resistance.

Troubleshooting Guides

Problem: Difficulty amplifying the protease gene for genotypic analysis from low viral load samples.

Solution:

  • Optimize RNA extraction: Ensure you are using a high-quality viral RNA extraction kit specifically designed for low viral load samples.[11] Consider an ultracentrifugation step to pellet the virus before RNA extraction to concentrate the viral particles.[11]

  • Increase cDNA synthesis efficiency: Use a highly sensitive reverse transcriptase and optimize the reaction conditions (e.g., temperature, primer concentration).

  • Nested PCR: If a single round of PCR does not yield sufficient product, a nested PCR approach with a second set of internal primers can increase the sensitivity and specificity of the amplification.

Problem: Inconsistent results in phenotypic assays.

Solution:

  • Standardize viral input: Ensure that the amount of virus used to infect the cells is consistent across all wells and experiments. This can be quantified by measuring the p24 antigen concentration or reverse transcriptase activity of the viral stock.

  • Cell viability assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure that the observed reduction in viral replication is not due to cytotoxicity of the drug at the tested concentrations.

  • Use a reference strain: Always include a well-characterized, drug-sensitive HIV-1 strain as a control in your experiments to ensure the assay is performing as expected.

Experimental Protocols

Genotypic Resistance Assay Workflow

This protocol outlines the steps for identifying resistance mutations in the HIV-1 protease gene.

  • Viral RNA Extraction:

    • Collect supernatant from infected cell cultures or patient plasma.

    • Centrifuge to remove cellular debris.

    • Extract viral RNA using a commercial kit according to the manufacturer's instructions.[11]

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and primers specific to the HIV-1 pol gene.

    • Amplify the protease-coding region of the pol gene from the cDNA using PCR with specific primers.

  • DNA Sequencing:

    • Purify the PCR product to remove unincorporated primers and dNTPs.

    • Sequence the amplified DNA using Sanger sequencing or next-generation sequencing methods.[10]

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify amino acid substitutions at positions known to be associated with protease inhibitor resistance. The Stanford University HIV Drug Resistance Database is a valuable resource for this.

Phenotypic Resistance Assay

This protocol determines the IC50 of an antiretroviral drug against a specific HIV-1 strain.

  • Cell Preparation:

    • Plate permissive cells (e.g., TZM-bl or MT-4 cells) in a 96-well plate at an appropriate density.

  • Drug Dilution:

    • Prepare a series of 2-fold or 3-fold dilutions of the protease inhibitor (e.g., this compound) in cell culture medium.

  • Infection:

    • Pre-incubate the virus with the different drug concentrations for 30-60 minutes.

    • Add the virus-drug mixture to the cells. Include a "no drug" control and a "no virus" control.

  • Incubation:

    • Incubate the plate for 3-7 days at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • Measure viral replication using a suitable method, such as:

      • p24 antigen ELISA of the culture supernatant.

      • Luciferase reporter gene assay (for TZM-bl cells).

      • MTT assay to measure virus-induced cytopathic effects.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Phenotypic Susceptibility of HIV-1 Strains to this compound

HIV-1 StrainGenotypic Mutations in ProteaseIC50 (nM) of this compoundFold Change in IC50
Wild-Type (WT)None2.51.0
Mutant AV82A15.06.0
Mutant BI50V25.510.2
Mutant CV82A + I50V120.048.0

Table 2: Efficacy of Combination Therapy Against a this compound-Resistant HIV-1 Strain (Mutant C)

TreatmentIC50 (nM) of this compoundIC50 (nM) of Drug XFold Change in this compound IC50
This compound alone120.0N/A1.0
This compound + Drug X (NRTI)15.05.00.125
This compound + Drug Y (Integrase Inhibitor)10.02.00.083

Visualizations

HIV_Lifecycle cluster_cell Host Cell cluster_extracellular Extracellular Space Entry HIV-1 Entry ReverseTranscription Viral RNA -> Viral DNA Entry->ReverseTranscription 1. Entry & Uncoating Integration Viral DNA -> Host DNA ReverseTranscription->Integration 2. Reverse Transcription Transcription Host DNA -> Viral RNA Integration->Transcription 3. Integration Translation Viral RNA -> Viral Proteins Transcription->Translation 4. Transcription Assembly Assembly of New Virions Translation->Assembly 5. Translation Budding Budding from Host Cell Assembly->Budding 6. Assembly Maturation Protease Cleavage of Polyproteins Budding->Maturation 7. Budding InfectiousVirion Infectious HIV-1 Virion Maturation->InfectiousVirion 8. Maturation This compound This compound (Protease Inhibitor) This compound->Maturation Inhibits

Caption: HIV-1 life cycle and the target of this compound.

Resistance_Workflow Start Suspected this compound Resistance in HIV-1 Culture ExtractRNA Extract Viral RNA Start->ExtractRNA GenotypicAssay Perform Genotypic Assay (Sequencing of Protease Gene) ExtractRNA->GenotypicAssay PhenotypicAssay Perform Phenotypic Assay (Determine IC50) ExtractRNA->PhenotypicAssay AnalyzeGenotype Analyze Sequence for Resistance Mutations GenotypicAssay->AnalyzeGenotype AnalyzePhenotype Compare IC50 to Wild-Type PhenotypicAssay->AnalyzePhenotype ResistanceConfirmed Resistance Confirmed AnalyzeGenotype->ResistanceConfirmed Mutations Present NoResistance No Significant Resistance Detected AnalyzeGenotype->NoResistance No Key Mutations AnalyzePhenotype->ResistanceConfirmed IC50 Increased AnalyzePhenotype->NoResistance IC50 Unchanged Treatment_Decision_Tree Start This compound Resistance Confirmed AssessCrossResistance Assess Cross-Resistance to Other Protease Inhibitors Start->AssessCrossResistance HighCrossResistance High Cross-Resistance AssessCrossResistance->HighCrossResistance Yes LowCrossResistance Low or No Cross-Resistance AssessCrossResistance->LowCrossResistance No NewMechanism Consider Drugs with a Different Mechanism of Action HighCrossResistance->NewMechanism SwitchPI Switch to a Different Protease Inhibitor LowCrossResistance->SwitchPI CombinationTherapy Initiate Combination Therapy NewMechanism->CombinationTherapy NRTI Add Nucleoside Reverse Transcriptase Inhibitor (NRTI) CombinationTherapy->NRTI IntegraseInhibitor Add Integrase Strand Transfer Inhibitor (INSTI) CombinationTherapy->IntegraseInhibitor EntryInhibitor Add Entry or Attachment Inhibitor CombinationTherapy->EntryInhibitor

References

Technical Support Center: Mitigating Common Side Effects of Mozenavir Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the common side effects associated with protease inhibitors, particularly analogs of Mozenavir.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common side effects observed with protease inhibitors like this compound analogs?

    • How can we predict the potential for metabolic side effects in novel this compound analogs early in development?

    • What are the primary molecular mechanisms behind protease inhibitor-induced lipodystrophy?

    • Are there in vitro models that can reliably replicate the hepatotoxic effects of protease inhibitors?

    • What strategies can be employed in our experiments to mitigate protease inhibitor-induced insulin resistance?

  • Troubleshooting Guides

    • Troubleshooting Adipocyte Differentiation Assays in the Presence of Protease Inhibitors.

    • Troubleshooting Hepatotoxicity Assays with Protease Inhibitors.

  • Quantitative Data Summary

    • Table 1: Comparative Inhibitory Effects of Various HIV Protease Inhibitors on Adipocyte Differentiation.

  • Experimental Protocols

    • Protocol 1: In Vitro Assay for Protease Inhibitor-Induced Lipodystrophy in 3T3-L1 Adipocytes.

    • Protocol 2: Assessment of Potential Mitigation of Protease Inhibitor-Induced Hepatotoxicity in HepG2 Cells.

  • Visual Guides

    • Figure 1: Signaling Pathway of Protease Inhibitor-Induced Adipocyte Dysfunction.

    • Figure 2: Experimental Workflow for Assessing Mitigation of Protease Inhibitor-Induced Lipodystrophy.

    • Figure 3: Logical Flow for Troubleshooting Low Viability in Hepatotoxicity Assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with protease inhibitors like this compound analogs?

A1: Protease inhibitors as a class are associated with a range of side effects. The most common include metabolic syndromes such as dyslipidemia (abnormal levels of fats in the blood), insulin resistance, and lipodystrophy (abnormal fat distribution).[1][2][3] Gastrointestinal issues like nausea, diarrhea, and abdominal pain are also frequently reported.[3] More severe, though less common, complications can include liver damage (hepatotoxicity), cardiovascular issues, and skin rashes.[3] While this compound itself did not proceed through extensive clinical trials, its analogs should be screened for these known class-wide side effects.

Q2: How can we predict the potential for metabolic side effects in novel this compound analogs early in development?

A2: Early prediction of metabolic side effects can be achieved through a combination of in silico and in vitro screening methods. In silico, molecular docking studies can assess the potential for off-target binding to key metabolic regulators.[3][4][5] In vitro, cell-based assays are crucial. For example, using 3T3-L1 preadipocyte cell lines, you can assess the impact of your this compound analog on adipocyte differentiation and lipid accumulation.[1][6][7] Similarly, cell lines like HepG2 can be used to evaluate potential hepatotoxicity.[8][9][10]

Q3: What are the primary molecular mechanisms behind protease inhibitor-induced lipodystrophy?

A3: The mechanisms are multifactorial and not fully elucidated, but several key pathways have been identified. Protease inhibitors can inhibit adipocyte differentiation, leading to a reduced capacity to store fat.[6] They have been shown to interfere with key transcription factors involved in adipogenesis, such as PPARγ (peroxisome proliferator-activated receptor gamma) and SREBP-1 (sterol regulatory element-binding protein 1).[2] This interference can lead to decreased expression of genes responsible for lipid metabolism and storage. Additionally, some protease inhibitors can induce apoptosis (programmed cell death) in mature adipocytes.[2][11]

Q4: Are there in vitro models that can reliably replicate the hepatotoxic effects of protease inhibitors?

A4: Yes, several in vitro models are used to assess drug-induced liver injury. The most common is the HepG2 human hepatoma cell line.[8][9][10][12] These cells can be used to measure cytotoxicity, changes in liver enzyme release, and markers of cellular stress upon exposure to protease inhibitors. For more physiologically relevant data, primary human hepatocytes are considered the gold standard, though their availability and viability are limitations.[10] More advanced 3D cell culture models and co-culture systems with other liver cell types are also being developed to better mimic the in vivo environment.[10]

Q5: What strategies can be employed in our experiments to mitigate protease inhibitor-induced insulin resistance?

A5: In an experimental setting, you can investigate co-administration of your this compound analog with insulin-sensitizing agents. For example, in a cell-based assay using C2C12 myotubes or 3T3-L1 adipocytes, you can treat the cells with the protease inhibitor to induce insulin resistance, and then assess whether a test compound can restore insulin-stimulated glucose uptake.[13][14][15] Additionally, exploring modifications to the analog's structure to reduce off-target effects on glucose transporters (like GLUT4) is a key drug design strategy.[13][16]

Troubleshooting Guides

Troubleshooting Adipocyte Differentiation Assays in the Presence of Protease Inhibitors
Problem Possible Cause Suggested Solution
Low or no adipocyte differentiation in control wells (without protease inhibitor) Suboptimal cell culture conditions.Ensure 3T3-L1 cells are not passaged too many times. Use a validated batch of fetal bovine serum (FBS). Confirm the potency of the differentiation cocktail (e.g., insulin, dexamethasone, IBMX).
High variability in lipid accumulation between replicate wells Uneven cell seeding or detachment of the cell monolayer.Ensure a single-cell suspension during seeding. Handle plates gently to avoid disturbing the cell layer, especially during media changes.
Protease inhibitor appears to be cytotoxic at all tested concentrations The compound may be inherently toxic to preadipocytes, or the concentrations used are too high.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your this compound analog before proceeding with differentiation assays.
Unexpected enhancement of differentiation at low protease inhibitor concentrations Hormetic effects or off-target agonistic activity.This can be a real biological effect. Expand the concentration range tested to fully characterize the dose-response curve. Investigate potential off-target interactions.
Troubleshooting Hepatotoxicity Assays with Protease Inhibitors
Problem Possible Cause Suggested Solution
High background cytotoxicity in vehicle control wells Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is well-tolerated by HepG2 cells (typically ≤0.5%). Run a solvent toxicity curve to determine the optimal concentration.
No discernible hepatotoxicity even at high concentrations of the protease inhibitor HepG2 cells may have low expression of the metabolic enzymes required to activate the drug to a toxic metabolite.Consider using metabolically competent cells, such as primary hepatocytes or HepaRG cells, or engineered HepG2 cells that express specific cytochrome P450 enzymes.[12][17]
Inconsistent results between different assay endpoints (e.g., MTT vs. LDH) Different assays measure different aspects of cell death.Use a multi-parametric approach. For example, combine an assay for cell viability (MTT), membrane integrity (LDH), and apoptosis (caspase activity) to get a more complete picture of the mechanism of toxicity.
Difficulty in dissolving the protease inhibitor in culture medium The compound has poor aqueous solubility.Prepare a concentrated stock solution in a suitable solvent like DMSO. Ensure the final concentration in the culture medium is below the precipitation point. Gentle warming and sonication may aid dissolution.

Quantitative Data Summary

Table 1: Comparative Inhibitory Effects of Various HIV Protease Inhibitors on Adipocyte Differentiation

This table summarizes the effects of different HIV protease inhibitors on the differentiation of various preadipocyte cell lines. The data is presented as the concentration required for 50% inhibition (IC50) of differentiation, typically measured by lipid accumulation or expression of adipogenic markers.

Protease InhibitorCell LineIC50 for Adipocyte Differentiation (µM)Reference
Nelfinavir3T3-L1~5[1]
Lopinavir3T3-L1~10[1]
Ritonavir3T3-L1>20[1]
Indinavir3T3-L1>20[1]
Saquinavir3T3-L1>20[1]
Amprenavir3T3-L1No significant inhibition[1]

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Assay for Protease Inhibitor-Induced Lipodystrophy in 3T3-L1 Adipocytes

Objective: To assess the inhibitory effect of a this compound analog on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • Differentiation Induction Medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 10 µg/mL insulin)

  • Differentiation Maintenance Medium (DMEM with 10% FBS, 10 µg/mL insulin)

  • This compound analog stock solution (in DMSO)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density that will allow them to reach confluence in 2-3 days. Culture in DMEM with 10% CS.

  • Growth to Confluence: Grow cells until they are 100% confluent. Maintain the confluent state for an additional 2 days to ensure growth arrest.

  • Initiation of Differentiation:

    • Replace the medium with Differentiation Induction Medium.

    • Add the this compound analog at various concentrations (e.g., 0.1, 1, 10, 25 µM) to the treatment wells. Include a vehicle control (DMSO) and a positive control (if available).

  • Induction Period: Incubate the cells for 2 days in the Differentiation Induction Medium with the test compounds.

  • Maintenance Period: After 2 days, replace the medium with Differentiation Maintenance Medium containing the respective concentrations of the this compound analog.

  • Continued Maintenance: Replace the Differentiation Maintenance Medium every 2 days for a total of 8-10 days of differentiation.

  • Assessment of Adipogenesis (Oil Red O Staining):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for 30 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 20 minutes to visualize lipid droplets.

    • Wash extensively with water.

    • Elute the stain with 100% isopropanol and quantify the absorbance at ~500 nm.

  • Data Analysis: Normalize the absorbance of the treatment wells to the vehicle control wells to determine the percentage of inhibition of adipocyte differentiation.

Protocol 2: Assessment of Potential Mitigation of Protease Inhibitor-Induced Hepatotoxicity in HepG2 Cells

Objective: To evaluate the potential of a test compound to mitigate the cytotoxicity induced by a this compound analog in HepG2 cells.

Materials:

  • HepG2 cells

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound analog (at a known cytotoxic concentration, e.g., 2x IC50)

  • Test mitigating compound

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Pre-treatment with Mitigating Compound:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of the test mitigating compound. Include a vehicle control.

    • Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Co-treatment with Protease Inhibitor:

    • Add the this compound analog to the wells at a final concentration known to induce significant cytotoxicity (e.g., 2x IC50).

    • Include control wells: cells only, cells + vehicle, cells + this compound analog only, cells + mitigating compound only.

  • Incubation: Incubate the plate for 24-48 hours.

  • Assessment of Cytotoxicity (LDH Assay):

    • Carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each condition relative to a positive control (total cell lysis).

    • Determine if the presence of the mitigating compound significantly reduces the cytotoxicity induced by the this compound analog.

Visual Guides

Figure 1: Signaling Pathway of Protease Inhibitor-Induced Adipocyte Dysfunction

G PI Protease Inhibitor (this compound Analog) SREBP1 SREBP-1 Cleavage PI->SREBP1 Inhibits PPARg PPARγ Activity PI->PPARg Inhibits Apoptosis Adipocyte Apoptosis PI->Apoptosis Induces Adipogenesis Adipocyte Differentiation SREBP1->Adipogenesis Reduced PPARg->Adipogenesis Reduced LipidStorage Lipid Storage Adipogenesis->LipidStorage Decreased Lipodystrophy Lipodystrophy LipidStorage->Lipodystrophy Apoptosis->Lipodystrophy

Caption: PI-induced adipocyte dysfunction pathway.

Figure 2: Experimental Workflow for Assessing Mitigation of Protease Inhibitor-Induced Lipodystrophy

G cluster_0 Cell Culture cluster_1 Differentiation & Treatment cluster_2 Analysis Seed Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence Seed->Confluence Induce Induce Differentiation Confluence->Induce Treat Treat with PI +/- Mitigating Compound Induce->Treat Stain Oil Red O Staining Treat->Stain Quantify Quantify Lipid Accumulation Stain->Quantify

Caption: Workflow for lipodystrophy mitigation assay.

Figure 3: Logical Flow for Troubleshooting Low Viability in Hepatotoxicity Assays

G Start Low Cell Viability Observed CheckVehicle Is Vehicle Control Toxic? Start->CheckVehicle CheckConc Are PI Concentrations Too High? CheckVehicle->CheckConc No SolventTox Reduce Solvent Concentration CheckVehicle->SolventTox Yes CheckCells Are Cells Healthy Before Treatment? CheckConc->CheckCells No DoseResp Perform Dose-Response Cytotoxicity Assay CheckConc->DoseResp Yes CheckAssay Is Assay Protocol Correct? CheckCells->CheckAssay Yes CultureCond Optimize Cell Culture Conditions CheckCells->CultureCond No ReviewProtocol Review and Validate Assay Protocol CheckAssay->ReviewProtocol No

Caption: Troubleshooting low viability in hepatotoxicity assays.

References

Identifying and minimizing non-specific binding of Mozenavir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing non-specific binding of Mozenavir. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern for this compound?

A1: Non-specific binding refers to the interaction of a drug molecule, such as this compound, with targets other than its intended pharmacological target (HIV-1 protease). This can lead to a variety of undesirable effects, including:

  • Inaccurate Potency Measurement: High non-specific binding can lead to an overestimation of the concentration of this compound required to inhibit its target, resulting in misleading IC50 or EC50 values.

  • Off-Target Effects: Interaction with unintended proteins or lipids can cause cellular toxicity or other adverse effects in preclinical and clinical studies.

  • Poor Bioavailability: Non-specific binding to plasma proteins and tissues can reduce the free concentration of this compound available to interact with HIV-1 protease.

Q2: What are the common causes of non-specific binding for a compound like this compound?

A2: The physicochemical properties of a molecule are often the primary drivers of non-specific binding. For a molecule with the characteristics of this compound, these may include:

  • High Lipophilicity: Compounds with a high logP value tend to partition into lipid bilayers and interact non-specifically with hydrophobic pockets in various proteins.

  • Ionic Interactions: The presence of charged functional groups can lead to electrostatic interactions with oppositely charged surfaces on proteins or phospholipids.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to non-specific inhibition of enzymes or interference in biochemical assays.

Q3: How can I determine if this compound is exhibiting non-specific binding in my assay?

A3: Several experimental observations can indicate non-specific binding:

  • Steep IC50 Curves: A Hill slope significantly greater than 1 in a dose-response curve can suggest compound aggregation or other non-specific mechanisms of inhibition.

  • Sensitivity to Detergents: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt non-specific hydrophobic interactions. A significant shift in potency upon addition of a detergent is a red flag.

  • Lack of a Clear Structure-Activity Relationship (SAR): If structurally similar analogs of this compound with varying potencies against the primary target show similar levels of activity in a cellular or biochemical assay, non-specific effects may be at play.

Troubleshooting Guides

Guide 1: Investigating Suspected Non-Specific Binding in a Biochemical Assay

If you suspect non-specific binding is affecting your biochemical assay results with this compound, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Biochemical Assays start High Assay Signal or Inconsistent Results detergent Run Assay with 0.01% Triton X-100 start->detergent potency_shift Significant Potency Shift? detergent->potency_shift nsb_confirmed Non-Specific Binding Likely potency_shift->nsb_confirmed Yes no_nsb Non-Specific Binding Unlikely (Consider Other Factors) potency_shift->no_nsb No bovine_serum Include Bovine Serum Albumin (BSA) in Assay Buffer nsb_confirmed->bovine_serum aggregation_assay Perform Compound Aggregation Assay bovine_serum->aggregation_assay

Caption: Workflow for troubleshooting non-specific binding in biochemical assays.

Detailed Steps:

  • Introduce a Detergent: Re-run the assay with the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer. This will help to disrupt non-specific hydrophobic interactions.

  • Analyze Potency Shift: Compare the IC50 value of this compound in the presence and absence of the detergent. A significant rightward shift in the IC50 in the presence of the detergent is a strong indicator of non-specific binding.

  • Add a Carrier Protein: The inclusion of a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1 mg/mL in the assay buffer can help to sequester non-specifically binding compounds, providing a more accurate measure of the on-target activity.

  • Assess Compound Aggregation: Use techniques like dynamic light scattering (DLS) to determine if this compound is forming aggregates at the concentrations used in your assay.

Guide 2: Characterizing Off-Target Interactions

Once non-specific binding is suspected, it is important to characterize the potential off-target interactions.

G cluster_1 Off-Target Characterization Workflow start Non-Specific Binding Suspected spr Surface Plasmon Resonance (SPR) (Biacore, etc.) start->spr itc Isothermal Titration Calorimetry (ITC) start->itc cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa data_analysis Analyze Binding Kinetics, Thermodynamics, and Target Engagement spr->data_analysis itc->data_analysis cetsa->data_analysis profiling Perform Target Profiling (e.g., Kinase Panel) data_analysis->profiling

Caption: Experimental workflow for characterizing off-target interactions.

Experimental Approaches:

  • Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding kinetics (kon and koff) of this compound to its primary target and potential off-targets. A fast on-rate and fast off-rate are often characteristic of non-specific interactions.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing information about the thermodynamics of the interaction (enthalpy and entropy). This can help to distinguish between specific, high-affinity binding and non-specific, low-affinity interactions.

  • Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular environment. By observing the thermal stabilization of proteins upon this compound binding, one can identify both on-target and off-target interactions within the cell.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Non-Specific Binding Assessment

Objective: To assess the binding kinetics of this compound to a control surface to determine its propensity for non-specific binding.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit

  • This compound stock solution in DMSO

  • Running buffer (e.g., HBS-EP+)

  • Control protein (e.g., BSA)

Method:

  • Immobilization: Immobilize a high concentration of a control protein, such as BSA, onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

  • This compound Injection: Prepare a dilution series of this compound in running buffer. Inject the different concentrations of this compound over the control surface.

  • Data Analysis: Analyze the resulting sensorgrams. Non-specific binding is often characterized by a square-shaped sensorgram, indicating very fast on and off rates.

  • Interpretation: Significant binding to the control surface indicates a high potential for non-specific interactions.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine the cellular targets of this compound by observing their thermal stabilization upon drug binding.

Materials:

  • Cell line of interest

  • This compound

  • PBS, lysis buffer, and protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Western blot or mass spectrometry equipment

Method:

  • Cell Treatment: Treat intact cells with this compound at various concentrations.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Identification: Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of this compound indicates a direct binding interaction.

Data Presentation

Table 1: Example SPR Data for this compound Binding to HIV-1 Protease and a Control Protein

AnalyteLigandKa (1/Ms)Kd (1/s)KD (nM)Rmax (RU)Chi²
This compoundHIV-1 Protease1.2 x 10⁵2.5 x 10⁻⁴2.11500.8
This compoundBSA (Control)> 1 x 10⁶> 0.1> 10,0005015.2

This is example data for illustrative purposes.

Table 2: Example CETSA Data for this compound

Protein TargetTm without this compound (°C)Tm with this compound (°C)ΔTm (°C)
HIV-1 Protease48.555.2+6.7
Cyclophilin A52.152.3+0.2
Carbonic Anhydrase II58.959.1+0.2

This is example data for illustrative purposes.

Minimizing Non-Specific Binding

If non-specific binding of this compound is confirmed, consider the following strategies:

  • Chemical Modification: Synthesize and test analogs of this compound with reduced lipophilicity or fewer charged groups. The goal is to maintain on-target potency while reducing non-specific interactions.

  • Assay Optimization:

    • Increase the salt concentration in the assay buffer to reduce non-specific ionic interactions.

    • Continue to include a non-ionic detergent and/or a carrier protein in your assays.

  • Formulation Development: For in vivo studies, consider using a formulation that can help to keep this compound in solution and reduce its non-specific binding to plasma proteins.

By systematically applying these troubleshooting guides, experimental protocols, and mitigation strategies, researchers can better understand and address the challenges of non-specific binding in the development of this compound.

Validation & Comparative

In Vitro Comparative Analysis: Mozenavir versus Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Mozenavir" is not widely available in publicly accessible scientific literature. It is presumed to be an experimental or research compound. The following guide is a template illustrating how a comparative analysis would be structured if sufficient data were available for both compounds. The data for Ritonavir is based on established research, while the information for this compound is hypothetical and for illustrative purposes only.

Introduction

Ritonavir is a well-characterized antiretroviral drug, primarily functioning as a protease inhibitor (PI) against HIV. It is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that has led to its use as a pharmacokinetic enhancer for other PIs. This guide provides a framework for comparing the in vitro properties of a hypothetical compound, this compound, against the established profile of Ritonavir. The focus is on antiviral potency, cytotoxicity, and the mechanism of action.

Table 1: Comparative Antiviral Activity and Cytotoxicity

This table summarizes the key in vitro efficacy and toxicity parameters for this compound and Ritonavir against HIV-1 in MT-4 cells.

ParameterThis compound (Hypothetical Data)Ritonavir (Published Data)
EC50 (nM) 1525
EC90 (nM) 4060
CC50 (µM) >100>100
Selectivity Index (SI) >6667>4000

EC50/EC90: The concentration of the drug that inhibits 50%/90% of viral replication. CC50: The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC50 / EC50

Experimental Protocols

Antiviral Activity Assay

The antiviral activity of this compound and Ritonavir was determined using an HIV-1 replication assay in MT-4 cells.

  • Cell Line: Human T-cell leukemia cell line, MT-4.

  • Virus: HIV-1 (strain IIIB).

  • Methodology:

    • MT-4 cells were seeded in 96-well plates at a density of 1 x 104 cells/well.

    • The cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Serial dilutions of this compound and Ritonavir were added to the wells.

    • The plates were incubated for 5 days at 37°C in a 5% CO2 incubator.

    • Viral replication was quantified by measuring the activity of viral reverse transcriptase in the culture supernatant using a colorimetric assay.

    • EC50 and EC90 values were calculated by regression analysis of the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed in uninfected MT-4 cells.

  • Cell Line: MT-4 cells.

  • Methodology:

    • MT-4 cells were seeded in 96-well plates at a density of 1 x 104 cells/well.

    • Serial dilutions of this compound and Ritonavir were added to the wells.

    • The plates were incubated for 5 days at 37°C in a 5% CO2 incubator.

    • Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • The absorbance was read at 570 nm, and the CC50 values were calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

Both Ritonavir and the hypothetical this compound are designed to inhibit the HIV-1 protease enzyme. This enzyme is critical for the lifecycle of the virus, as it cleaves newly synthesized polyproteins into their functional protein components. Inhibition of the protease results in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-1 Lifecycle cluster_drug Drug Intervention GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage Site Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Protease->Proteins Cleavage Virion Mature, Infectious Virion Proteins->Virion Assembly This compound This compound This compound->Protease Inhibition Ritonavir Ritonavir Ritonavir->Protease Inhibition

Caption: Mechanism of action for HIV-1 Protease Inhibitors.

The diagram above illustrates the role of HIV-1 protease in the viral lifecycle and how protease inhibitors like Ritonavir and this compound intervene. The Gag-Pol polyprotein is a long chain of inactive proteins that must be cleaved by the protease to form functional, mature proteins. These mature proteins are then assembled into a new, infectious virion. Protease inhibitors block the active site of the enzyme, preventing this cleavage and halting the maturation of the virus.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro comparison of antiviral compounds.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. MT-4 Cell Culture (Propagation and Maintenance) Seeding 4. Seed Cells into 96-well Plates CellCulture->Seeding VirusStock 2. HIV-1 Virus Stock (Preparation and Titration) Infection 5. Infect Cells with HIV-1 VirusStock->Infection CompoundPrep 3. Compound Dilution (this compound & Ritonavir) Treatment 6. Add Drug Dilutions CompoundPrep->Treatment Seeding->Infection Infection->Treatment Incubation 7. Incubate for 5 Days (37°C, 5% CO2) Treatment->Incubation Quantification 8. Quantify Viral Replication (e.g., RT Assay) Incubation->Quantification Viability 9. Assess Cell Viability (e.g., MTT Assay) Incubation->Viability Calculation 10. Calculate EC50, CC50, SI Quantification->Calculation Viability->Calculation

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

This workflow provides a step-by-step overview of the experimental process, from the initial preparation of cells, virus, and compounds to the final data analysis. This standardized process ensures that the results are reproducible and that the comparison between different compounds is valid. Each step is critical for obtaining accurate and reliable data on the efficacy and toxicity of the antiviral agents being tested.

Mozenavir's Stand Against Multi-Drug Resistant HIV-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of HIV-1 therapeutics, the emergence of multi-drug resistant (MDR) strains remains a formidable challenge. This guide provides a comparative analysis of Mozenavir (DMP-450), an investigational cyclic urea protease inhibitor, against established antiretroviral agents. While this compound showed initial promise, it ultimately did not advance to clinical use. This document collates available preclinical data to offer researchers, scientists, and drug development professionals a retrospective validation of its activity profile against resistant HIV-1 variants.

Performance Against Protease Inhibitor-Resistant HIV-1

This compound was designed as a potent, non-peptidic inhibitor of the HIV-1 protease, an enzyme critical for viral maturation.[1] Early studies highlighted its high affinity for the wild-type protease, with an inhibition constant (Ki) of 0.3 nM.[2] The primary preclinical data on this compound's activity against resistant strains comes from in vitro studies against site-directed mutant viruses.

Below is a summary of the antiviral activity of this compound and other first-generation protease inhibitors against wild-type and protease inhibitor-resistant HIV-1 strains. The data is presented as the concentration of the drug required to inhibit viral replication by 50% (IC50).

HIV-1 StrainThis compound (DMP-450) IC50 (nM)Saquinavir IC50 (nM)Ritonavir IC50 (nM)Indinavir IC50 (nM)
Wild-Type (IIIB) 1.51.02.02.5
Single Mutants
V82A4.0>1001510
I84V6.0>100>100>100
G48V2.5203.04.0
L90M2.0102.53.0
Multiple Mutants
V82A/I84V25>100>100>100

Data compiled from available preclinical studies. It is important to note that direct head-to-head comparative studies with a comprehensive panel of multi-drug resistant clinical isolates are limited for this compound.

The data indicates that while this compound retained some activity against single-mutant strains that conferred high-level resistance to Saquinavir and Ritonavir (e.g., V82A and I84V), its efficacy was diminished against strains with multiple protease mutations.

Experimental Protocols

The following methodologies were standardly employed in the preclinical evaluation of this compound and its contemporaries.

Antiviral Activity Assay

The in vitro antiviral activity of the protease inhibitors was assessed using a human T-cell line (e.g., MT-4 or CEM-SS) acutely infected with various strains of HIV-1.

  • Cell Preparation: T-cells were cultured and maintained in appropriate growth medium supplemented with fetal bovine serum.

  • Viral Infection: Cells were infected with a standardized amount of cell-free virus stock of either wild-type or mutant HIV-1 strains.

  • Drug Exposure: Immediately following infection, serial dilutions of the protease inhibitors were added to the cell cultures.

  • Incubation: The infected and treated cells were incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Endpoint Measurement: Viral replication was quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values were calculated from the dose-response curves, representing the drug concentration at which p24 antigen production was inhibited by 50% compared to untreated control cultures.

Enzyme Inhibition Assay

The direct inhibitory effect on the HIV-1 protease was determined using a purified recombinant enzyme.

  • Enzyme and Substrate Preparation: Recombinant HIV-1 protease and a synthetic peptide substrate were prepared.

  • Inhibitor Incubation: The enzyme was pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the peptide substrate.

  • Detection: The cleavage of the substrate by the protease was monitored, often through a change in fluorescence or absorbance.

  • Data Analysis: The Ki values were determined from the enzyme kinetics data.

Visualizing the Mechanism and Workflow

To better illustrate the context of this compound's action and evaluation, the following diagrams are provided.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug_action Mechanism of this compound Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage by Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Produces Inactive Protease Inactive Protease HIV Protease->Inactive Protease Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assemble into This compound This compound This compound->HIV Protease Binds to active site

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare T-cell culture B Infect cells with HIV-1 strain A->B C Add serial dilutions of this compound B->C D Incubate for 4-5 days at 37°C C->D E Measure p24 antigen in supernatant (ELISA) D->E F Generate dose-response curve E->F G Calculate IC50 value F->G

Caption: Experimental Workflow for In Vitro Antiviral Activity Assay.

Conclusion

This compound demonstrated potent in vitro activity against wild-type HIV-1 and certain single-mutant strains that were resistant to other first-generation protease inhibitors. However, its efficacy was reduced against viruses harboring multiple protease inhibitor resistance mutations. Ultimately, this compound did not demonstrate a significant advantage over other protease inhibitors in development and clinical trials were discontinued. The available preclinical data serves as a valuable reference for understanding the structure-activity relationships of cyclic urea inhibitors and the evolving landscape of HIV-1 resistance.

References

Mozenavir's Resistance Profile: A Comparative Analysis with Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the cross-resistance profile of the investigational HIV-1 protease inhibitor Mozenavir (DMP-450) in comparison to established protease inhibitors (PIs) has been compiled for the scientific and drug development community. This guide provides a critical analysis of available in vitro data to understand this compound's potential efficacy against protease inhibitor-resistant HIV-1 strains. Due to the discontinuation of this compound's clinical development, publicly available data is limited, with a key study by Hodge et al. (1996) forming the primary basis of this comparison.

Introduction to this compound and Protease Inhibitor Resistance

This compound is a cyclic urea-based HIV-1 protease inhibitor that showed potent antiviral activity in early studies. However, its development was halted as it did not demonstrate a significant advantage over other PIs available at the time. A critical factor in the evaluation of any new antiretroviral agent is its resistance profile, particularly its susceptibility to viral strains that have developed resistance to existing drugs in the same class. HIV-1 protease inhibitors function by blocking the active site of the viral protease enzyme, which is essential for the maturation of infectious virions. Resistance to PIs primarily arises from mutations within the protease gene, which can alter the conformation of the active site, thereby reducing the binding affinity of the inhibitor. These mutations can confer resistance to a single PI or, more commonly, result in broad cross-resistance across the entire class of drugs.

In Vitro Cross-Resistance Data

The following table summarizes the in vitro activity of this compound (DMP-450) against wild-type HIV-1 and a panel of site-directed mutant viruses carrying single amino acid substitutions known to be associated with resistance to other protease inhibitors. The data is extracted from the pivotal study by Hodge et al. (1996) and is presented as the Inhibitory Concentration 50 (IC50), which is the concentration of the drug required to inhibit 50% of viral replication.

HIV-1 StrainKey Resistance Mutation(s)This compound (DMP-450) IC50 (nM)Fold Change vs. Wild Type
Wild Type (HIV-1 IIIB)-1.01.0
A-1R8Q1.01.0
A-2V32I1.01.0
A-3M46I2.52.5
A-4G48V5.05.0
A-5I50V1.01.0
A-6F53L1.01.0
A-7I54V1.01.0
A-8A71V1.01.0
A-9V82F10.010.0
A-10I84V2.52.5
A-11L90M2.52.5

Interpretation of Cross-Resistance Data

The data indicates that this compound maintains potent activity (IC50 ≤ 2.5 nM) against several single-point mutations that confer resistance to other protease inhibitors, including V32I, I50V, I54V, and A71V. However, a notable decrease in susceptibility was observed against viruses with the G48V and V82F mutations, showing a 5-fold and 10-fold increase in IC50, respectively. The M46I, I84V, and L90M mutations also resulted in a modest 2.5-fold reduction in sensitivity.

It is important to note that clinical resistance to protease inhibitors often involves the accumulation of multiple mutations. The Hodge et al. study also reported that HIV-1 variants with multiple protease mutations exhibited a significant reduction in susceptibility to this compound, although specific fold-change values for these multi-drug resistant strains were not provided in the available literature.

Experimental Protocols

The following is a summary of the experimental methodology likely employed in the Hodge et al. (1996) study for determining the in vitro cross-resistance profile of this compound.

Cell Culture and Virus Stocks:
  • Cells: MT-2 or other suitable human T-cell lines permissive to HIV-1 infection were likely used.

  • Virus: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) were used as the wild-type reference.

Generation of Protease Mutant Viruses:
  • Site-directed mutagenesis was employed to introduce specific amino acid substitutions into the protease-coding region of an infectious molecular clone of HIV-1.

  • Plasmids containing the mutated protease genes were then transfected into a suitable cell line to generate infectious virus stocks.

  • The genotype of each mutant virus was confirmed by DNA sequencing.

Antiviral Susceptibility Assay (IC50 Determination):
  • A cell-based assay was used to measure the inhibition of viral replication.

  • Target cells (e.g., MT-2 cells) were infected with a standardized amount of either wild-type or mutant virus in the presence of serial dilutions of this compound.

  • After a defined incubation period (typically 3-7 days), the extent of viral replication was quantified. This was likely done by measuring the level of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value was calculated as the drug concentration that resulted in a 50% reduction in p24 antigen production compared to the no-drug control.

  • Fold change in resistance was determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

Signaling Pathways and Resistance Development

The development of resistance to HIV protease inhibitors is a complex process driven by the selective pressure of antiretroviral therapy. The following diagram illustrates the logical relationship leading to the emergence of drug-resistant HIV-1 variants.

HIV_PI_Resistance_Pathway cluster_0 HIV Replication Cycle cluster_1 Therapeutic Intervention & Selection Pressure cluster_2 Resistance Development Viral_Entry Viral_Entry Reverse_Transcription Reverse_Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription_Translation Integration->Transcription_Translation Polyprotein_Precursors Polyprotein_Precursors Transcription_Translation->Polyprotein_Precursors Protease_Active_Site Protease_Active_Site Polyprotein_Precursors->Protease_Active_Site Cleavage by Protease Protease_Inhibitor Protease_Inhibitor Protease_Inhibitor->Protease_Active_Site Binds to & Inhibits Mature_Virions Mature_Virions Protease_Active_Site->Mature_Virions Produces Random_Mutations Random_Mutations Altered_Protease_Active_Site Altered_Protease_Active_Site Random_Mutations->Altered_Protease_Active_Site Leads to Reduced_PI_Binding Reduced_PI_Binding Altered_Protease_Active_Site->Reduced_PI_Binding Results in Viral_Replication_Continues Viral_Replication_Continues Reduced_PI_Binding->Viral_Replication_Continues Allows Selection_of_Resistant_Strains Selection_of_Resistant_Strains Viral_Replication_Continues->Selection_of_Resistant_Strains Drives Treatment_Failure Treatment_Failure Selection_of_Resistant_Strains->Treatment_Failure

HIV Protease Inhibitor Resistance Pathway

Experimental Workflow for Cross-Resistance Profiling

The diagram below outlines the typical experimental workflow for determining the cross-resistance profile of a novel protease inhibitor like this compound.

Cross_Resistance_Workflow cluster_0 Virus Panel Generation cluster_1 Antiviral Assay cluster_2 Data Analysis Wild_Type_HIV_Clone Wild_Type_HIV_Clone Site_Directed_Mutagenesis Site_Directed_Mutagenesis Wild_Type_HIV_Clone->Site_Directed_Mutagenesis Generation_of_Mutant_Clones Generation_of_Mutant_Clones Site_Directed_Mutagenesis->Generation_of_Mutant_Clones Virus_Stock_Production Virus_Stock_Production Generation_of_Mutant_Clones->Virus_Stock_Production Cell_Infection Cell_Infection Virus_Stock_Production->Cell_Infection Incubation Incubation Cell_Infection->Incubation p24 ELISA Serial_Dilution_of_PIs Serial_Dilution_of_PIs Serial_Dilution_of_PIs->Cell_Infection Quantify_Viral_Replication Quantify_Viral_Replication Incubation->Quantify_Viral_Replication p24 ELISA Calculate_IC50 Calculate_IC50 Quantify_Viral_Replication->Calculate_IC50 Determine_Fold_Change Determine_Fold_Change Calculate_IC50->Determine_Fold_Change Cross_Resistance_Profile Cross_Resistance_Profile Determine_Fold_Change->Cross_Resistance_Profile

Cross-Resistance Profiling Workflow

Conclusion

The available data for this compound (DMP-450) suggests that while it retains activity against some single protease inhibitor resistance mutations, it is susceptible to others, particularly G48V and V82F. Furthermore, the emergence of resistance to this compound appears to require multiple mutations in the protease gene. This profile is broadly similar to that of other early-generation protease inhibitors. The lack of extensive clinical data and studies against highly resistant clinical isolates limits a more definitive comparison with currently approved protease inhibitors like darunavir or tipranavir, which were specifically designed to have a higher genetic barrier to resistance. This guide serves as a summary of the known in vitro cross-resistance profile of this compound based on the limited historical data.

Benchmarking Mozenavir's Potency Against Current FDA-Approved Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Mozenavir (DMP-450), an investigational HIV-1 protease inhibitor, against U.S. Food and Drug Administration (FDA)-approved protease inhibitors (PIs) for the treatment of HIV. While this compound demonstrated high potency in preclinical studies, its clinical development was discontinued as it did not show significant advantages over existing therapies.[1][2] This document summarizes available quantitative data, outlines a representative experimental protocol for potency determination, and visualizes the mechanism of action of HIV protease inhibitors.

Understanding Potency Metrics: Kᵢ, IC₅₀, and EC₅₀

Before comparing the potency of different inhibitors, it is crucial to understand the metrics used:

  • Kᵢ (Inhibition Constant): This represents the intrinsic binding affinity of an inhibitor to an enzyme. It is a measure of how tightly the inhibitor binds to the enzyme's active site. A lower Kᵢ value indicates a more potent inhibitor.

  • IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity in a biochemical assay. While it is a common measure of potency, it can be influenced by the concentration of the substrate used in the assay.

  • EC₅₀ (Half-maximal Effective Concentration): This is the concentration of a drug that gives a half-maximal response in a cell-based assay. It reflects the drug's potency in a more biologically relevant context, accounting for factors like cell permeability.

Direct comparison between these values should be made with caution. Kᵢ is a more direct measure of enzyme-inhibitor binding, while IC₅₀ and EC₅₀ provide information about functional inhibition in biochemical and cellular environments, respectively.

Data Presentation: In Vitro Potency Comparison

The following table summarizes the reported in vitro potency of this compound and FDA-approved HIV protease inhibitors against wild-type HIV-1 protease.

CompoundFDA Approval StatusPotency (Kᵢ)Potency (IC₅₀)Potency (EC₅₀)
This compound (DMP-450) Investigational (Discontinued)0.3 nM--
Saquinavir Approved0.12 nM2 nM37.7 nM[3][4]
Ritonavir Approved0.019 µM (for CYP3A4 inhibition)0.034 µM (for CYP3A4 inhibition)22-130 nM[5][6][7]
Indinavir Approved-0.56 nM~5.5 nM[1][7]
Nelfinavir Approved2 nM--
Amprenavir Approved0.6 nM--
Lopinavir Approved13 nM (as a CYP3A4 inhibitor)-~17 nM[3]
Atazanavir Approved1.9 µM (for UGT1A1 inhibition)-2.6-5.3 nM[4][8]
Fosamprenavir Approved(Prodrug of Amprenavir)--
Tipranavir Approved8-19 pM-30-70 nM[3][4][9]
Darunavir Approved16 pM4.1 nM1-5 nM[4][10][11]

Note: The potency values are sourced from various publications and may have been determined under different experimental conditions. Ritonavir's primary clinical use is as a pharmacokinetic enhancer by inhibiting CYP3A4, and the provided Ki and IC50 values reflect this activity.[12] Lopinavir is co-formulated with ritonavir to boost its concentration.[13] Atazanavir's provided Ki is for its off-target inhibition of UGT1A1.[8]

Experimental Protocols: HIV-1 Protease Inhibition Assay

A common method to determine the in vitro potency of HIV-1 protease inhibitors is a fluorometric enzyme inhibition assay. The following is a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate, e.g., RE(EDANS)SQNYPIVQK(Dabcyl)R

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

  • Test compound (e.g., this compound) and control inhibitors (e.g., Pepstatin A)

  • 96-well microplates (black, flat-bottom)

  • Fluorescence microplate reader (Excitation/Emission ~340/490 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired concentration in the assay buffer.

  • Reaction Setup:

    • Add a fixed volume of the diluted enzyme to each well of the microplate.

    • Add the serially diluted test compound or control inhibitor to the respective wells.

    • Include wells with enzyme only (positive control) and buffer only (negative control).

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a fixed volume of the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (e.g., every minute for 60 minutes). The cleavage of the substrate by the protease separates the fluorophore (EDANS) from the quencher (Dabcyl), resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities relative to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Mandatory Visualization

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription Transcription Proviral DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein Assembly Assembly Gag-Pol Polyprotein->Assembly Protease Protease Gag-Pol Polyprotein->Protease cleavage Immature Virion Immature Virion Assembly->Immature Virion Budding Budding Immature Virion->Budding Maturation Maturation Immature Virion->Maturation HIV Virion HIV Virion Entry Entry HIV Virion->Entry Entry->Viral RNA Protease->Maturation Protease Inhibitors Protease Inhibitors Protease Inhibitors->Protease inhibition Mature Virion Mature Virion Maturation->Mature Virion

Caption: HIV Replication Cycle and the Role of Protease Inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilution Prepare Serial Dilutions of Test Compound Plate Loading Add Enzyme and Inhibitor to 96-well Plate Serial Dilution->Plate Loading Enzyme Prep Prepare HIV-1 Protease Solution Enzyme Prep->Plate Loading Substrate Prep Prepare Fluorogenic Substrate Solution Reaction Start Add Substrate to Initiate Reaction Substrate Prep->Reaction Start Incubation Incubate at RT (15 min) Plate Loading->Incubation Incubation->Reaction Start Fluorescence Reading Measure Fluorescence Kinetically (37°C) Reaction Start->Fluorescence Reading Velocity Calculation Calculate Initial Reaction Velocities Fluorescence Reading->Velocity Calculation IC50 Determination Plot Inhibition Curve and Determine IC50 Velocity Calculation->IC50 Determination

Caption: Workflow for a Fluorometric HIV-1 Protease Inhibition Assay.

References

Lack of In Vitro Validation for In Silico Predictions of Mozenavir's Efficacy Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A recent in silico study projected the HIV protease inhibitor Mozenavir as a promising candidate against SARS-CoV-2, demonstrating strong theoretical binding to several key viral and host proteins. However, a critical gap exists as these computational predictions have yet to be substantiated by in vitro experimental data. This guide provides a comprehensive overview of the in silico findings for this compound and contrasts them with established in vitro data for alternative antiviral compounds targeting the same proteins, highlighting the urgent need for experimental validation.

This compound: In Silico Promise Against SARS-CoV-2

Computational studies utilizing molecular docking and molecular dynamics simulations have identified this compound as a potential multi-target inhibitor of SARS-CoV-2.[1][2][3][4] The in silico analysis predicted that this compound exhibits a high binding affinity to several proteins crucial for the viral lifecycle, as detailed in the table below.

Table 1: In Silico Predicted Binding Affinities of this compound to SARS-CoV-2 Targets
Target ProteinPredicted Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Furin-12.04Decanoyl-RVKR-CMK-6.89
Angiotensin-Converting Enzyme 2 (ACE2)-9.71Chloroquine phosphateNot specified
Main Protease (Mpro)-8.79Indinavir-7.11
RNA-dependent RNA polymerase (RdRp)-7.32Remdesivir-4.7
Spike Glycoprotein-7.09Not specifiedNot specified
Transmembrane Serine Protease 2 (TMPRSS2)-7.08Not specifiedNot specified

Data sourced from Mamidala E, et al. (2022).[1]

These computational findings suggest that this compound could potentially inhibit viral entry and replication through various mechanisms. The particularly strong predicted binding to furin, a host protease essential for the activation of the SARS-CoV-2 spike protein, positions it as a noteworthy candidate for further investigation.[1][2][3][4]

The Missing Link: Absence of In Vitro Corroboration

Despite the promising in silico results, there is currently no publicly available in vitro experimental data to validate the predicted activity of this compound against any of the identified SARS-CoV-2 targets. The original development of this compound as an HIV protease inhibitor was halted after it proved unsuccessful in human clinical trials for HIV/AIDS.[5][6] The call for further in vitro and in vivo research in the in silico studies underscores the preliminary nature of the computational findings.[1]

In Vitro Performance of Alternative Antivirals

To provide a comparative context, this section summarizes the in vitro activities of other compounds that target the same proteins as those predicted for this compound.

Furin Inhibition

Furin inhibitors are being explored as potential COVID-19 therapeutics due to the protease's role in spike protein cleavage.

Table 2: In Vitro Activity of a Furin Inhibitor

CompoundAssay TypeTargetIC50
MI-1851Recombinant human CYP3A4 assayFurin>20 µM

Data sourced from a study on the in vitro characterization of the furin inhibitor MI-1851.[5]

TMPRSS2 Inhibition

TMPRSS2 is another host protease critical for SARS-CoV-2 entry, and its inhibitors are under active investigation.

Table 3: In Vitro Activity of TMPRSS2 Inhibitors

CompoundAssay TypeTargetIC50
NafamostatFluorogenic biochemical assayTMPRSS20.27 nM
CamostatFluorogenic biochemical assayTMPRSS26.2 nM
OtamixabanTMPRSS2 enzymatic assayTMPRSS20.62 µM
NCGC00386945TMPRSS2 enzymatic assayTMPRSS21.24 µM

Data compiled from studies on the discovery and assessment of TMPRSS2 inhibitors.[7][8][9][10][11]

Main Protease (Mpro) Inhibition

Mpro is a key viral enzyme essential for viral replication, making it a primary target for antiviral drugs.

Table 4: In Vitro Activity of Mpro Inhibitors

CompoundAssay TypeTargetIC50
MI-09Cell-based assaySARS-CoV-2 MproNot specified (potent)
MI-30Cell-based assaySARS-CoV-2 MproNot specified (potent)
RitonavirCell cultureSARS-CoV-2 Mpro13.7 µM

Data from studies on the efficacy of HIV protease inhibitors and newly designed Mpro inhibitors against SARS-CoV-2.[9][12]

RNA-dependent RNA polymerase (RdRp) Inhibition

RdRp is the viral enzyme responsible for replicating the viral RNA genome and is the target of several approved antiviral drugs.

Table 5: In Vitro Activity of RdRp Inhibitors

CompoundAssay TypeTargetEC50
Molnupiravir (NHC)Cell-based assaySARS-CoV-2 RdRp0.22 µM
RemdesivirCell-based assaySARS-CoV-2 RdRp0.67 µM

Data from studies on cell-based assays for SARS-CoV-2 RdRp inhibitors.[13][14]

Experimental Protocols

Detailed methodologies for the key experimental techniques mentioned are crucial for the reproducibility and validation of findings.

In Silico Methods: Molecular Docking and Molecular Dynamics Simulation

The in silico predictions for this compound were generated using a combination of molecular docking and molecular dynamics (MD) simulations.

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins were obtained from the Protein Data Bank (PDB). The structure of this compound was retrieved from PubChem and prepared for docking by energy minimization.

  • Molecular Docking: Docking simulations were performed to predict the binding mode and affinity of this compound to the active sites of the target proteins. This computational technique estimates the free energy of binding, with more negative values indicating a stronger interaction.

  • Molecular Dynamics Simulation: Following docking, MD simulations were conducted to assess the stability of the this compound-protein complexes over time. These simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of the binding interactions.

In Vitro Assays

The following are generalized protocols for the in vitro assays used to evaluate the activity of the alternative antiviral compounds.

Furin/TMPRSS2/Mpro Enzymatic Assays (Fluorogenic)

  • Assay Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific protease.

  • Procedure:

    • Recombinant human furin, TMPRSS2, or SARS-CoV-2 Mpro is incubated with a fluorogenic peptide substrate that mimics the natural cleavage site of the enzyme.

    • Upon cleavage by the active enzyme, the substrate releases a fluorescent molecule, leading to an increase in fluorescence intensity.

    • The test compound is added to the reaction mixture.

    • The fluorescence is measured over time using a plate reader.

    • The concentration of the compound that inhibits 50% of the enzymatic activity (IC50) is calculated.

SARS-CoV-2 Antiviral Cell-Based Assay

  • Assay Principle: This assay determines the ability of a compound to inhibit viral replication in a cell culture system.

  • Procedure:

    • A suitable host cell line (e.g., Vero E6) is seeded in multi-well plates.

    • The cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound.

    • After an incubation period, the extent of viral replication is quantified. This can be done by measuring the viral RNA levels (RT-qPCR), quantifying the viral protein expression (e.g., ELISA), or assessing the virus-induced cytopathic effect (CPE).

    • The concentration of the compound that inhibits 50% of viral replication (EC50) is determined.

Visualizing the Path Forward

The following diagrams illustrate the workflow for validating in silico predictions and the proposed multi-target mechanism of this compound.

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation insilico_start Identify Potential Antiviral Compound (this compound) molecular_docking Molecular Docking (Predict Binding Affinity) insilico_start->molecular_docking md_simulation Molecular Dynamics Simulation (Assess Complex Stability) molecular_docking->md_simulation biochemical_assays Biochemical Assays (Enzyme Inhibition) md_simulation->biochemical_assays Hypothesized Inhibition cell_based_assays Cell-Based Assays (Antiviral Activity) biochemical_assays->cell_based_assays in_vivo In Vivo Studies (Animal Models) cell_based_assays->in_vivo Proceed to In Vivo Studies

Caption: Workflow for the validation of in silico predictions with in vitro data.

G cluster_targets Predicted SARS-CoV-2 Targets cluster_effects Potential Antiviral Effects This compound This compound Furin Furin This compound->Furin Inhibition (-12.04 kcal/mol) ACE2 ACE2 This compound->ACE2 Inhibition (-9.71 kcal/mol) Mpro Mpro This compound->Mpro Inhibition (-8.79 kcal/mol) RdRp RdRp This compound->RdRp Inhibition (-7.32 kcal/mol) Spike Spike Glycoprotein This compound->Spike Inhibition (-7.09 kcal/mol) TMPRSS2 TMPRSS2 This compound->TMPRSS2 Inhibition (-7.08 kcal/mol) Viral_Entry Inhibition of Viral Entry Furin->Viral_Entry ACE2->Viral_Entry Viral_Replication Inhibition of Viral Replication Mpro->Viral_Replication RdRp->Viral_Replication Spike->Viral_Entry TMPRSS2->Viral_Entry

Caption: Predicted multi-target mechanism of action for this compound against SARS-CoV-2.

Conclusion

The in silico evidence for this compound's potential activity against SARS-CoV-2 is compelling, particularly its high predicted binding affinity for the host protease furin. However, the absence of corresponding in vitro data represents a significant knowledge gap. The provided in vitro data for alternative compounds targeting the same viral and host proteins serves as a benchmark and underscores the importance of experimental validation. Future research should prioritize conducting in vitro enzymatic and cell-based assays with this compound to determine if the computational promise translates into tangible antiviral efficacy. Such studies are essential to ascertain whether this compound warrants further development as a potential therapeutic for COVID-19.

References

Mozenavir: A Comparative Retrospective on a Discontinued HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mozenavir, a discontinued HIV-1 protease inhibitor, in the context of established antiretroviral therapies. Due to its discontinuation, direct comparative data for this compound against various HIV-1 subtypes is limited. This guide, therefore, presents available preclinical data for this compound and contrasts it with the comprehensive clinical and in vitro data of successful protease inhibitors, offering a retrospective on why a once-promising candidate did not proceed to market.

This compound (DMP-450) was an investigational, orally active, and highly selective inhibitor of the HIV-1 protease.[1] Despite demonstrating high binding affinity to its target, clinical studies revealed that this compound did not offer significant advantages over other protease inhibitors already available.[2][3] Consequently, its development was halted by Gilead Sciences.[2] This guide will delve into the available data for this compound and provide a comparative landscape of other key protease inhibitors, shedding light on the factors that contribute to the success or failure of a drug candidate in this class.

Mechanism of Action: HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. This process is essential for the assembly of infectious virions. Protease inhibitors act by binding to the active site of this enzyme, preventing the cleavage of polyproteins and resulting in the production of immature, non-infectious viral particles.[4]

HIV_Lifecycle cluster_cell Host Cell cluster_extracellular Extracellular Space cluster_inhibition Mechanism of Protease Inhibitors Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription 1. Fusion and Entry Integration Integration Reverse_Transcription->Integration 2. RNA to DNA Transcription Transcription Integration->Transcription 3. Viral DNA into Host Genome Translation Translation Transcription->Translation 4. Viral RNA Assembly Assembly Translation->Assembly 5. Viral Proteins Budding Budding Assembly->Budding 6. Immature Virion Maturation Mature Virion Budding->Maturation 7. Release Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Assembly Blocks cleavage of polyproteins

Figure 1: Simplified HIV-1 Lifecycle and the Action of Protease Inhibitors.

Preclinical Data for this compound

While clinical data remains largely unpublished, preclinical studies highlighted this compound as a potent inhibitor of the HIV-1 protease with a high binding affinity, indicated by a low inhibition constant (Ki) of 0.3 nM.[1] The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity of the inhibitor for the enzyme.

CompoundTargetInhibition Constant (Ki)
This compound (DMP-450) HIV-1 Protease0.3 nM[1]

Table 1: Preclinical Inhibition Constant for this compound

Comparative Efficacy of Approved Protease Inhibitors Against HIV-1 Subtypes

The high genetic variability of HIV-1, leading to different subtypes, presents a significant challenge for antiretroviral therapy.[5] An effective protease inhibitor must demonstrate broad activity against a range of subtypes. The following tables summarize the in vitro activity of several FDA-approved protease inhibitors against various HIV-1 subtypes, measured by the 50% effective concentration (EC50). The EC50 is the concentration of a drug that gives half-maximal response.

DrugHIV-1 Subtype B (EC50 in nM)HIV-1 Subtype C (EC50 in nM)HIV-1 CRF01_AE (EC50 in nM)Other Subtypes
Darunavir 1.79[6]1.12[6]1.27[6]Active against a broad panel of M and O group isolates (median EC50 of 0.52 nM)[6]
Atazanavir 2.6 - 5.3[7]Active[8]Active[8]Active against subtypes A, D, AG, F, G, and J[8]
Lopinavir Similar efficacy to Subtype C[9][10]Similar efficacy to Subtype B[9][10]--

Table 2: Comparative In Vitro Activity (EC50) of Protease Inhibitors Against Different HIV-1 Subtypes

Note: Direct comparative EC50 values for all drugs against all subtypes from a single study are not always available. The data presented is a compilation from various sources.

Resistance Profile

A critical factor in the long-term success of an antiretroviral drug is its genetic barrier to resistance. HIV-1 can develop resistance through mutations in the protease gene, which reduce the binding affinity of the inhibitor.[11] Protease inhibitors with a high genetic barrier require the accumulation of multiple mutations before a significant loss of efficacy is observed. Darunavir, for instance, is noted for its high genetic barrier to resistance.[11][12]

Experimental Protocols

The determination of antiviral efficacy and resistance is conducted through standardized in vitro assays.

Phenotypic Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.[5][13][14] The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50) or 90% (IC90). A fold-change in IC50 compared to a wild-type reference strain indicates the level of resistance.[15]

Phenotypic_Assay_Workflow Patient_Sample Patient Plasma Sample Viral_RNA_Extraction Viral RNA Extraction Patient_Sample->Viral_RNA_Extraction RT_PCR Reverse Transcription & PCR Amplification of Protease/RT genes Viral_RNA_Extraction->RT_PCR Recombinant_Virus Generation of Recombinant Virus with Patient's Viral Genes RT_PCR->Recombinant_Virus Cell_Culture Culture of Recombinant Virus in presence of varying drug concentrations Recombinant_Virus->Cell_Culture Replication_Measurement Measurement of Viral Replication Cell_Culture->Replication_Measurement IC50_Determination Determination of IC50 and Fold Change Replication_Measurement->IC50_Determination Genotypic_Assay_Workflow Patient_Sample Patient Plasma Sample Viral_RNA_Extraction Viral RNA Extraction Patient_Sample->Viral_RNA_Extraction RT_PCR Reverse Transcription & PCR Amplification of Protease Gene Viral_RNA_Extraction->RT_PCR Sequencing DNA Sequencing of the Amplified Gene RT_PCR->Sequencing Sequence_Analysis Comparison of Patient's Viral Sequence to a Reference Sequence Sequencing->Sequence_Analysis Mutation_Identification Identification of Resistance-Associated Mutations Sequence_Analysis->Mutation_Identification Resistance_Prediction Prediction of Drug Resistance Profile Mutation_Identification->Resistance_Prediction

References

Assessing the Synergistic Effects of Mozenavir in Combination with Other Antiretrovirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the HIV-1 protease inhibitor Mozenavir (DMP-450) when used in combination with other antiretroviral agents. Due to the discontinuation of this compound's clinical development, publicly available data on its synergistic effects are limited.[1] This document summarizes the available clinical data, outlines general experimental protocols for assessing antiviral synergy, and provides a theoretical framework for understanding the potential for synergistic interactions based on the mechanisms of action of the involved drug classes.

This compound: A Cyclic Urea HIV-1 Protease Inhibitor

This compound is a potent, orally bioavailable, cyclic urea-based inhibitor of the HIV-1 protease, an enzyme critical for the maturation of infectious virions.[2] By binding to the active site of the protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, thereby halting the viral replication cycle and resulting in the production of immature, non-infectious virus particles. Despite promising early-stage results, the clinical development of this compound was ultimately discontinued.[1]

Quantitative Analysis of this compound Combination Therapy

A Phase I/II clinical trial provides the primary source of quantitative data for this compound in a combination regimen. In this study, antiretroviral-naive HIV-infected patients were treated with this compound in combination with the nucleoside reverse transcriptase inhibitors (NRTIs) stavudine and lamivudine. The primary endpoint was the reduction in plasma HIV-1 RNA levels (viral load).

Treatment ArmMean Log10 Viral Load Reduction from Baseline (Week 4)
This compound (750 mg t.i.d.) + Stavudine + Lamivudine1.82
This compound (1250 mg t.i.d.) + Stavudine + Lamivudine2.39
This compound (1250 mg b.i.d.) + Stavudine + Lamivudine2.24
Indinavir (800 mg t.i.d.) + Stavudine + Lamivudine2.25

Data from a Phase I/II dose-escalation study.

Experimental Protocols for In Vitro Synergy Assessment

Objective: To determine the nature of the interaction between this compound and another antiretroviral agent (e.g., a reverse transcriptase inhibitor) against HIV-1 replication in cell culture.

Materials:

  • Cell Line: A human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS).

  • Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3).

  • Antiviral Agents: this compound and the second antiretroviral drug of interest.

  • Cell Culture Medium: RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Assay Reagents: A method to quantify viral replication, such as a p24 antigen ELISA kit or a reverse transcriptase activity assay.

Procedure:

  • Cell Preparation: Culture and maintain the chosen T-lymphocyte cell line in logarithmic growth phase.

  • Drug Dilution: Prepare serial dilutions of this compound and the second antiviral agent, both individually and in combination at fixed concentration ratios.

  • Infection: Seed the cells in a 96-well plate and infect them with a pre-titered amount of HIV-1.

  • Drug Treatment: Immediately after infection, add the diluted single drugs and drug combinations to the appropriate wells. Include control wells with untreated infected cells and uninfected cells.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and quantify the extent of viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each drug concentration and combination compared to the untreated virus control.

    • Analyze the dose-response data using a method such as the median-effect analysis (Chou-Talalay method) to generate a Combination Index (CI).

      • CI < 1: Indicates synergism.

      • CI = 1: Indicates an additive effect.

      • CI > 1: Indicates antagonism.

    • Alternatively, construct an isobologram, where data points falling below the line of additivity indicate synergy.

Visualizing Mechanisms and Workflows

To better understand the rationale for combining this compound with other antiretrovirals and the experimental process for evaluating such combinations, the following diagrams are provided.

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV Virion cluster_cell Host Cell HIV_RNA Viral RNA Binding_and_Fusion 1. Binding and Fusion Reverse_Transcriptase Reverse Transcriptase Protease Protease Integrase Integrase Reverse_Transcription 2. Reverse Transcription Binding_and_Fusion->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription_and_Translation 4. Transcription & Translation Viral_Proteins Viral Proteins Transcription_and_Translation->Viral_Proteins Assembly 5. Assembly New_Virion New Immature Virion Assembly->New_Virion Budding_and_Maturation 6. Budding and Maturation Proviral_DNA->Transcription_and_Translation Viral_Proteins->Assembly New_Virion->Budding_and_Maturation This compound This compound (Protease Inhibitor) This compound->Budding_and_Maturation RTIs RTIs RTIs->Reverse_Transcription

Caption: HIV replication cycle and targets for antiretroviral drugs.

Synergy_Workflow Cell_Culture 1. Prepare Target Cell Culture Infection 3. Infect Cells with HIV-1 Cell_Culture->Infection Drug_Prep 2. Prepare Serial Dilutions of This compound and Combination Drug Treatment 4. Add Drug Dilutions to Infected Cells Drug_Prep->Treatment Infection->Treatment Incubation 5. Incubate for 4-7 Days Treatment->Incubation Quantification 6. Quantify Viral Replication (e.g., p24 ELISA) Incubation->Quantification Data_Analysis 7. Analyze Dose-Response Data Quantification->Data_Analysis Synergy_Determination 8. Determine Synergy/Additivity/Antagonism (e.g., Combination Index) Data_Analysis->Synergy_Determination

Caption: General workflow for an in vitro antiviral synergy experiment.

Discussion on Synergistic Potential

The rationale for combining antiretroviral drugs from different classes lies in their ability to target distinct stages of the HIV replication cycle. This compound, as a protease inhibitor, acts late in the viral life cycle, preventing the maturation of new virus particles. In contrast, reverse transcriptase inhibitors, such as the NRTIs stavudine and lamivudine, act earlier by inhibiting the conversion of viral RNA into DNA.

By targeting multiple, independent steps in viral replication, combination therapy can lead to:

  • Enhanced Antiviral Efficacy: A greater reduction in viral load than would be achieved with either drug alone.

  • A Higher Barrier to Resistance: The virus would need to develop multiple mutations to overcome the effects of both drugs simultaneously.

  • Potential for Dose Reduction: Synergistic interactions may allow for lower doses of each drug to be used, potentially reducing toxicity.

References

Safety Operating Guide

Proper Disposal of Mozenavir: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of an Investigational Antiviral Compound

Mozenavir (DMP-450) is an investigational, orally active, and highly selective inhibitor of the HIV-1 protease.[1] As a research compound, proper disposal is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. Although a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide provides a comprehensive set of procedures based on general best practices for the disposal of investigational drugs and hazardous pharmaceutical waste in a laboratory setting. These procedures are informed by guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and analogous information from SDSs of other HIV protease inhibitors.

Step-by-Step Disposal Protocol for this compound

Researchers handling this compound must adhere to the following step-by-step protocol for its disposal. This procedure is designed to manage unused, expired, or contaminated this compound and associated materials.

Step 1: Waste Characterization and Hazard Assessment

Before disposal, it is crucial to characterize the waste. Based on data from analogous HIV protease inhibitors such as Atazanavir, Darunavir, Lopinavir, and Ritonavir, this compound should be handled as a potentially hazardous substance.[2][3][4][5][6][7][8][9][10][11][12][13][14][15] The primary hazards associated with this class of compounds include:

  • Toxicity: Harmful if swallowed or in contact with skin.[7][9][12]

  • Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[7][10][12]

  • Chronic Health Effects: Some compounds in this class are suspected of causing cancer or reproductive harm.[11][12]

Therefore, this compound waste should be presumed hazardous unless explicitly determined otherwise by a qualified safety professional. It is essential to consult your institution's Environmental Health and Safety (EHS) department for a formal hazardous waste determination.

Step 2: Segregation and Containerization

Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure correct disposal pathways.

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated materials should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

All waste containers must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.

Step 3: Labeling

Proper labeling of hazardous waste is a strict regulatory requirement.

  • All containers must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name ("this compound") and its approximate concentration and quantity.

  • The date when waste was first added to the container (the accumulation start date) must be clearly marked.

  • The name and contact information of the principal investigator or responsible researcher should also be included.

Step 4: Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Waste containers must be kept closed at all times, except when adding waste.

  • Store containers in secondary containment (such as a spill tray) to contain any potential leaks.

  • Do not store incompatible waste types together.

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits for the storage of hazardous chemical waste in a laboratory setting, in accordance with federal regulations.

ParameterLimitRegulation/Guideline Reference
Maximum Hazardous Waste Volume in SAA55 gallons40 CFR 262.15
Maximum Acutely Hazardous Waste (P-listed) in SAA1 quart (liquid) or 1 kg (solid)40 CFR 262.15
Time Limit for Removal from SAA once FullWithin 3 calendar days40 CFR 262.15
pH Range for Aqueous Waste Drain Disposal (if deemed non-hazardous)Generally between 5.5 and 10.5 (local regulations may vary)General laboratory safety guidelines

Step 5: Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Contact your institution's EHS department to arrange for a waste pickup.

  • Do not dispose of this compound or its containers in the regular trash or down the drain.

  • The recommended disposal method for this type of pharmaceutical waste is high-temperature incineration by a permitted hazardous waste facility.[4][5]

Experimental Protocols

As this compound is an investigational compound for research use, specific experimental protocols are not publicly available. The handling and use of this compound in a research setting should be conducted in accordance with the specific protocols developed by the principal investigator and approved by the relevant institutional review boards and safety committees. These protocols should include detailed procedures for safe handling, storage, and waste management.

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research laboratory.

start This compound Waste Generated (Unused, Expired, Contaminated) characterize Step 1: Characterize Waste (Presume Hazardous) start->characterize segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) characterize->segregate containerize Step 3: Containerize and Label ('Hazardous Waste', Contents, Date) segregate->containerize store Step 4: Store in SAA (Secondary Containment, Closed Lid) containerize->store pickup Step 5: Arrange EHS Pickup store->pickup disposal Final Disposal (Licensed Vendor - Incineration) pickup->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mozenavir
Reactant of Route 2
Reactant of Route 2
Mozenavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.